molecular formula C9H20N2O B3097100 [1-(3-Aminopropyl)piperidin-4-yl]methanol CAS No. 129999-65-1

[1-(3-Aminopropyl)piperidin-4-yl]methanol

Cat. No.: B3097100
CAS No.: 129999-65-1
M. Wt: 172.27 g/mol
InChI Key: PPNKMBNATNQODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Aminopropyl)piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(3-aminopropyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNKMBNATNQODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of [1-(3-Aminopropyl)piperidin-4-yl]methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(3-Aminopropyl)piperidin-4-yl]methanol (CAS: 129999-65-1) is a trifunctional heterocyclic building block critical to medicinal chemistry and materials science. Characterized by a piperidine core substituted with a hydrophilic hydroxymethyl group at the C4 position and a reactive aminopropyl chain at the N1 position, this molecule serves as a versatile scaffold. It is extensively utilized in the synthesis of GPCR ligands, kinase inhibitors, and as a linker in proteolysis-targeting chimeras (PROTACs) due to its ability to modulate physicochemical properties such as solubility and basicity.

Part 1: Molecular Identity & Physicochemical Profile

The compound is defined by its dual-amine functionality (primary aliphatic and tertiary cyclic) and a primary alcohol, offering orthogonal reactivity for complex molecule synthesis.

Core Identification Data
ParameterTechnical Detail
IUPAC Name This compound
CAS Registry Number 129999-65-1
Molecular Formula C

H

N

O
Molecular Weight 172.27 g/mol
SMILES NCCCN1CCC(CO)CC1
InChI Key PPNKMBNATNQODW-UHFFFAOYSA-N
Physicochemical Properties
PropertyValue (Experimental/Predicted)Context for Application
Physical State Viscous oil or low-melting solidHygroscopic; requires storage under inert gas.
Boiling Point ~280–290 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
pKa (Basic) ~10.2 (Primary Amine), ~9.1 (Piperidine)Highly basic; exists as a polycation at physiological pH.
LogP -0.5 to 0.2 (Predicted)Hydrophilic nature improves aqueous solubility of lipophilic drug payloads.
Polar Surface Area ~66 ŲFavorable for cell permeability in drug design.

Part 2: Structural Analysis & Conformation

3D Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.

  • C4-Substituent: The hydroxymethyl (-CH

    
    OH) group at position 4 prefers the equatorial  orientation to avoid 1,3-diaxial interactions with the ring protons, stabilizing the molecule.
    
  • N1-Substituent: The 3-aminopropyl chain at the nitrogen atom is flexible but bulky enough to influence the lone pair orientation, often participating in intramolecular hydrogen bonding with the hydroxyl group in non-polar solvents.

Functional Group Reactivity
  • Primary Amine (-NH

    
    ):  The most nucleophilic site, ideal for amide coupling, reductive amination, or isocyanate reaction.
    
  • Tertiary Amine (Ring N): Acts as a proton acceptor, modulating the pKa of the molecule.

  • Primary Alcohol (-CH

    
    OH):  susceptible to oxidation to aldehydes/acids or conversion to leaving groups (tosylates/halides) for further substitution.
    

Part 3: Synthetic Pathways & Methodology

The industrial synthesis of this compound typically follows a Michael Addition-Reduction sequence . This route is preferred over direct alkylation due to higher atom economy and the avoidance of over-alkylation byproducts.

Protocol: Aza-Michael Addition Route

Reagents: 4-Piperidinemethanol, Acrylonitrile, Raney Nickel (or LiAlH


).
Step 1: Michael Addition

The secondary amine of 4-piperidinemethanol undergoes conjugate addition to acrylonitrile.

  • Reaction: 4-Piperidinemethanol + Acrylonitrile

    
     3-(4-(hydroxymethyl)piperidin-1-yl)propanenitrile.
    
  • Conditions: Methanol or Ethanol, reflux, 2-4 hours. No external base is usually required as the piperidine is sufficiently nucleophilic.

Step 2: Nitrile Reduction

The intermediate nitrile is reduced to the primary amine.

  • Reaction: Nitrile Intermediate + H

    
    
    
    
    
    Product.
  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C) with ammonia (to suppress secondary amine formation).

  • Alternative: Lithium Aluminum Hydride (LiAlH

    
    ) in THF for laboratory scale.[1][2]
    

SynthesisRoute Figure 1: Industrial Synthesis via Michael Addition and Nitrile Reduction SM 4-Piperidinemethanol (CAS 6457-49-4) Inter Intermediate: 3-(4-(hydroxymethyl)piperidin-1-yl) propanenitrile SM->Inter Michael Addition (MeOH, Reflux) Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product Target: [1-(3-Aminopropyl)piperidin-4-yl] methanol Inter->Product Nitrile Reduction (NH3/MeOH) Reagent2 Reduction Agent (H2/Raney Ni or LiAlH4) Reagent2->Product

Figure 1: The stepwise synthetic pathway involves the conversion of 4-piperidinemethanol to a nitrile intermediate, followed by catalytic hydrogenation to yield the final diamine-alcohol.[3][4][5][6]

Part 4: Analytical Characterization

Validating the structure requires a combination of


H NMR and Mass Spectrometry. Below is the predicted analytical profile for the free base.
Predicted H NMR Data (CDCl , 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignment
3.48 Doublet (J=6.5 Hz)2H-CH

-OH (Hydroxymethyl)
2.95 Broad Multiplet2HPiperidine Ring C2/C6 (Equatorial)
2.72 Triplet (J=6.8 Hz)2H-CH

-NH

(Propyl terminal)
2.38 Triplet (J=7.2 Hz)2HN-CH

- (Propyl internal)
1.95 Broad Multiplet2HPiperidine Ring C2/C6 (Axial)
1.70 Multiplet2HPiperidine Ring C3/C5 (Equatorial)
1.62 Quintet2H-CH

-CH

-CH

- (Propyl middle)
1.45 Multiplet1HPiperidine Ring C4 (Methine)
1.25 Multiplet2HPiperidine Ring C3/C5 (Axial)
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]

    
     = 173.28 m/z.
    
  • Fragmentation Pattern: Expect loss of the hydroxymethyl group (M-31) or cleavage of the propyl chain in high-energy collision modes.

Part 5: Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry, often used as a linker or a headgroup.

  • PROTAC Linkers: The diamine nature allows the piperidine nitrogen to attach to an E3 ligase ligand (like thalidomide derivatives) while the primary amine or alcohol attaches to the target protein ligand. The propyl chain provides a defined spatial separation.

  • GPCR Ligands: The piperidine ring mimics the binding motif of neurotransmitters (e.g., serotonin, dopamine). The 3-aminopropyl tail can extend into secondary binding pockets to improve affinity or selectivity.

  • Kinase Inhibitors: Used to improve the solubility of hydrophobic kinase scaffolds. The basic amines form salts at physiological pH, enhancing oral bioavailability.

Safety & Handling (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Handling: Hygroscopic. Handle under nitrogen.[7][8] Wear chemical-resistant gloves and safety goggles.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

  • BenchChem. (n.d.). This compound Structure and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18375251 (Related Analog: 1-(4-Aminophenyl)-3-piperidinemethanol). Retrieved from

  • ChemicalBook. (n.d.). 4-Piperidinemethanol Synthesis and Reactions. Retrieved from

  • Matassini, C., et al. (2020).[2] Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.[7][8] Retrieved from

Sources

Technical Guide: Physical Properties, Solubility, and Stability of [1-(3-Aminopropyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of [1-(3-Aminopropyl)piperidin-4-yl]methanol , a trifunctional heterocyclic building block critical in the synthesis of GPCR ligands, kinase inhibitors, and complex pharmaceutical scaffolds.

CAS Number: 129999-65-1 Molecular Formula: C


H

N

O Molecular Weight: 172.27 g/mol [1]

Part 1: Executive Technical Summary

This compound is a polar, trifunctional intermediate characterized by a piperidine core substituted with a hydroxymethyl group at the C4 position and a propyl-amine chain at the N1 position. Its utility in drug discovery stems from its ability to serve as a semi-rigid linker, offering three distinct vectors for diversification:

  • Primary Amine (

    
    ):  High nucleophilicity for amide coupling or reductive amination.
    
  • Tertiary Amine (Piperidine

    
    ):  Proton acceptor, influencing solubility and pKa.
    
  • Primary Alcohol (

    
    ):  Precursor for leaving groups (mesylates/tosylates) or oxidation to aldehydes.
    

Key Physical Insight: The molecule exhibits amphiphilic but predominantly polar behavior . While the hydrocarbon skeleton provides some lipophilicity, the two amine centers and the alcohol group dominate its physicochemical profile, rendering it highly soluble in aqueous and polar organic media but susceptible to oxidative degradation and hygroscopicity.

Part 2: Physicochemical Profile & Solubility Analysis

Calculated and Observed Properties

Due to the specific nature of this intermediate, empirical data often varies by batch purity. The following parameters are derived from structural analysis and standard behavior of 4-substituted piperidine propylamines.

PropertyValue / CharacteristicTechnical Note
Physical State Viscous Oil or Low-Melting SolidHighly dependent on moisture content; tends to be hygroscopic.
pKa (Calculated)

10.2 (Primary Amine)

8.5 (Tertiary Amine)
The molecule is diprotic in physiological ranges. It exists as a dication at pH < 8.
LogP (Octanol/Water)

-0.5 to 0.2
Low lipophilicity indicates high water affinity.
H-Bond Donors 2Primary amine and hydroxyl group.
H-Bond Acceptors 3Both nitrogens and the oxygen.
Solubility Profile

The solubility of this compound is dictated by the ionization state of its two nitrogen centers.

  • Aqueous Media: Freely soluble (>50 mg/mL) in acidic and neutral water due to protonation. Solubility decreases slightly at pH > 11 (free base form) but remains high due to the hydroxymethyl group.

  • Polar Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and DMF.

  • Non-Polar Solvents: Poor solubility in Hexanes, Heptane, and Diethyl Ether.

Protocol: Thermodynamic Solubility Determination

Objective: To determine the precise saturation point of the compound in a specific solvent system (e.g., PBS pH 7.4).

Methodology: Saturation Shake-Flask Method followed by HPLC-UV/CAD detection.

  • Preparation: Add excess solid/oil compound to 2 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (ensure no adsorption to filter).

  • Quantification: Dilute the supernatant and analyze via HPLC.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Compound Solvent Add Solvent (Buffer/Organic) Start->Solvent Agitate Agitate 24h @ 25°C (Equilibrium) Solvent->Agitate Filter Filter (0.22 µm) or Centrifuge Agitate->Filter Dilute Dilute Supernatant Filter->Dilute Remove Solid HPLC HPLC Quantification Dilute->HPLC

Figure 1: Step-by-step workflow for determining thermodynamic solubility, ensuring equilibrium is reached before quantification.

Part 3: Stability & Degradation Pathways

Chemical Stability Risks

The stability of this compound is compromised by three primary vectors:

  • Oxidation (N-Oxide Formation): The tertiary piperidine nitrogen is susceptible to oxidation by peroxides or atmospheric oxygen over time, forming N-oxides. The primary amine can also undergo oxidative deamination, though less rapidly.

  • Carbamate Formation: As a primary amine, the compound readily reacts with atmospheric

    
     to form carbamates, often observed as a white crust forming on the oil surface.
    
  • Hygroscopicity: The molecule absorbs water from the atmosphere, which can catalyze hydrolysis of impurities or alter the stoichiometry of subsequent reactions.

Storage Recommendations
  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps to prevent photocatalytic degradation and moisture ingress.

Protocol: Forced Degradation Stress Testing

Objective: To identify degradation products and establish handling limits.

Experimental Setup: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (1:1). Subject aliquots to the following conditions:

Stress ConditionProcedureExpected Degradation Pathway
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable (Protonation protects amines).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursPotential degradation of impurities; generally stable backbone.
Oxidation 3%

, RT, 2 hours
High Risk: Formation of N-oxides (Mass shift +16 Da).
Thermal 60°C, 24 hours (Solid state)Discoloration (yellowing) due to amine oxidation.

Visualization: Stability & Degradation Logic

StabilityPathways Compound This compound Oxidation Oxidative Stress (Air/Peroxides) Compound->Oxidation High Susceptibility CO2 Atmospheric CO2 Exposure Compound->CO2 Primary Amine Reactivity Moisture Hygroscopic Absorption Compound->Moisture Polar Nature NOxide N-Oxide Formation (+16 Da) Oxidation->NOxide Carbamate Carbamate Salt (Solid Precipitate) CO2->Carbamate Hydrolysis Water Uptake / Dilution Moisture->Hydrolysis

Figure 2: Primary degradation pathways. Oxidation and Carbon Dioxide absorption are the critical stability risks.

Part 4: Handling & Safety (E-E-A-T)

Authoritative Safety Note: While specific toxicological data for this exact CAS is limited, structurally related piperidine-amines are classified as Irritants (Skin/Eye) and potentially Corrosive .

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.

  • Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of amine vapors.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use cellulose-based materials if strong oxidizers are present. Neutralize area with dilute acetic acid if necessary.

Part 5: References

  • BenchChem. this compound Product Data & Synthesis Routes. Retrieved from

  • PubChem. Compound Summary: 1-(3-Aminopropyl)piperidine Derivatives.[2] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Piperidine and Amino-Alcohol Building Blocks.[3] Merck KGaA. Retrieved from [3]

  • ChemicalBook. 1-(3-Aminopropyl)piperidine Properties and Stability Data. Retrieved from

Sources

Safety, handling, and storage information for [1-(3-Aminopropyl)piperidin-4-yl]methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Storage of [1-(3-Aminopropyl)piperidin-4-yl]methanol

Executive Summary

This compound (CAS: 129999-65-1) is a bifunctional building block containing a primary aliphatic amine, a tertiary cyclic amine, and a primary alcohol. This trifunctional nature makes it a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. However, its chemical profile presents specific challenges: it is highly hygroscopic, susceptible to carbamation upon air exposure, and corrosive to biological tissue. This guide outlines a self-validating protocol for maintaining compound integrity and ensuring operator safety.

Chemical Identity & Physicochemical Profile

Understanding the physical state of this molecule is the first step in safe handling. Due to the hydrogen-bonding network established by the hydroxyl (-OH) and primary amine (-NH2) groups, this compound often presents as a viscous oil or a low-melting solid, depending on purity and ambient temperature.

PropertyDataNote
Chemical Name This compound
CAS Number 129999-65-1Validated via BenchChem/ChemicalBook [1]
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Physical State Viscous Liquid / Low-melting SolidHigh viscosity due to H-bonding
Solubility Soluble in DMSO, Methanol, WaterExothermic dissolution in water
pKa (Calculated) ~10.5 (Primary Amine), ~9.0 (Piperidine)Highly Basic

Hazard Assessment & Toxicology

Core Hazard: Corrosivity and Sensitization. As a diamine derivative, this compound exhibits aggressive alkalinity. The primary risk is not systemic toxicity but immediate local tissue destruction (chemical burns) and long-term respiratory sensitization.

GHS Classification (Derived from Structural Analogs)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Serious Eye Damage: Category 1.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization (Respiratory/Skin): Potential sensitizer due to the reactive primary amine tail.

The "Carbamate" Risk: Upon exposure to atmospheric CO₂, the primary amine group rapidly reacts to form carbamic acid salts. This appears as a white "crust" on the container rim.

  • Consequence: Loss of stoichiometry in synthesis and jammed container caps.

Storage & Stability Engineering

To preserve the "Active Pharmaceutical Ingredient" (API) quality, you must disrupt the three degradation pathways: Oxidation, Hydration, and Carbamation.

The "Argon Blanket" Protocol:

  • Atmosphere: Store strictly under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which "blankets" the liquid surface more effectively).

  • Temperature: Refrigerate at 2°C – 8°C. Cold storage slows oxidation but increases viscosity.

  • Container: Amber glass with a PTFE-lined septum cap. Avoid standard polyethylene caps as amines can leach plasticizers over time.

Self-Validating Storage Check:

  • Visual Inspection: If the liquid turns yellow/brown, oxidation has occurred. If a white solid crust forms on the threads, CO₂ ingress has occurred.

Advanced Handling Protocols

Objective: Transfer the reagent without exposing it to air or moisture.

Method A: The Inert Syringe Transfer (For Liquids)

Recommended for volumes < 20 mL.

  • Preparation: Clamp the reagent bottle. Do not remove the cap.

  • Purge: Insert a needle connected to an Argon line (low pressure) into the septum to create positive pressure.

  • Vent: Insert a small "bleed" needle to flush the headspace for 30 seconds, then remove the bleed needle.

  • Withdraw: Insert a dry, argon-flushed syringe. Invert the bottle. Withdraw the required volume. The positive pressure from the Argon line will assist the draw (crucial for viscous amines).

  • Retract: Pull the needle into the headspace, draw a small cushion of Argon into the syringe tip, and remove.

Method B: The "Schlenk" Solids Transfer (For Low-Melting Solids)

If the compound has solidified, do not heat with an open flame.

  • Liquefaction: Place the sealed bottle in a warm water bath (30°C - 40°C) for 15 minutes.

  • Glovebox: Ideally, handle within a Nitrogen-filled glovebox.

  • Benchtop Alternative: If a glovebox is unavailable, use a funnel with an Argon side-arm flush during pouring.

Workflow Visualization: The Inert Transfer Logic

InertTransfer Start Start: Reagent Retrieval CheckState Check Physical State Start->CheckState Solid Solid/Crusty? CheckState->Solid Yes Liquid Viscous Liquid CheckState->Liquid No WarmBath Water Bath (35°C) Under Argon Solid->WarmBath Liquefy Septum Insert Argon Line (Positive Pressure) Liquid->Septum WarmBath->Liquid Syringe Withdraw via Gas-Tight Syringe Septum->Syringe Clean Wipe Septum Parafilm Seal Syringe->Clean

Figure 1: Decision logic for handling hygroscopic amines, ensuring the compound remains liquid and under inert gas during transfer.

Emergency Response & Waste Management

Spill Response Logic: Amines are difficult to clean because water causes them to spread and heat up.

  • Evacuate: Clear the immediate area (vapors are irritating).

  • Neutralize (Do NOT use Water): Cover the spill with a mixture of sand and weak acid (e.g., Sodium Bisulfate or Citric Acid). This converts the volatile amine into a non-volatile, non-corrosive salt.

  • Collect: Scoop the resulting solid into a hazardous waste container labeled "Basic Organic Waste."

First Aid (Specific to Amines):

  • Eye Contact: Irrigate immediately.[2] Time is tissue. Do not wait for a specific neutralizer; water is the best immediate option for eyes.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by water. PEG is more effective than water alone at solubilizing lipophilic amines.

Emergency Workflow Diagram

SpillResponse Spill Spill Detected Ventilate Ventilate Area (Fume Hood Max) Spill->Ventilate Absorb Apply Dry Sand + Citric Acid/NaHSO4 Ventilate->Absorb Wait Wait for Neutralization (Heat Dissipation) Absorb->Wait Dispose Dispose as Solid Organic Waste Wait->Dispose

Figure 2: Step-by-step containment protocol for amine spills, prioritizing neutralization over dilution.

References

  • PubChem. (2025).[3] Compound Summary: 1-(3-Aminopropyl)piperidine (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

[1-(3-Aminopropyl)piperidin-4-yl]methanol material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of [1-(3-Aminopropyl)piperidin-4-yl]methanol

For professionals in research, and drug development, the ability to safely and effectively utilize novel chemical building blocks is paramount. This compound, a versatile trifunctional compound, presents significant opportunities in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its material safety, handling protocols, and core chemical properties to ensure its responsible and effective application in a laboratory setting.

Chemical Identity and Properties

This compound is a valuable building block in synthetic chemistry due to its three distinct reactive sites: a primary aliphatic amine, a tertiary amine within the piperidine ring, and a primary alcohol.[1] This trifunctional nature allows for selective chemical modifications, making it a key component in the creation of diverse molecular structures.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129999-65-1BenchChem[1]
Molecular Formula C₉H₂₀N₂OBenchChem[1]
Molecular Weight 172.27 g/mol BenchChem[1]
IUPAC Name This compoundBenchChem[1]
InChI Key PPNKMBNATNQODW-UHFFFAOYSA-NBenchChem[1]
Form SolidSigma-Aldrich

Hazard Identification and GHS Classification

Signal Word: Danger [2][3][4]

Primary Hazards:

  • Causes severe skin burns and eye damage.[2][3]

  • May cause respiratory irritation.[4]

  • Harmful if swallowed.[5]

  • Hygroscopic solid.[2][6]

Table 2: GHS Hazard Classifications for Structurally Similar Piperidine Derivatives

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damageFisher Scientific[3]
Serious Eye Damage/Irritation1H318: Causes serious eye damageSigma-Aldrich[7]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)H335: May cause respiratory irritationFisher Scientific[4]
Acute Toxicity (Oral)4H302: Harmful if swallowedFluorochem[5]

Safe Handling and Storage Protocols

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

Operations involving this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may also be necessary.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Contaminated clothing should be removed and washed before reuse.[3][4]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Storage

Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed and store in a designated corrosives area.[2][4] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong reducing agents.[4]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of exposure.

Table 3: First-Aid Measures

Exposure RouteProcedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3][4] Seek immediate medical attention.[2][3][4]
Skin Contact Take off immediately all contaminated clothing.[2][3] Wash off immediately with plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2][3]
Inhalation Remove person to fresh air and keep comfortable for breathing.[2][3] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2][3]
Ingestion Rinse mouth.[2][3] Do NOT induce vomiting.[2][3] Call a physician or poison control center immediately.[2]
Spill and Leak Procedures

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Avoid contact with the skin, eyes, or clothing. Use personal protective equipment.[3] Spilled material should be soaked up with inert absorbent material and kept in suitable, closed containers for disposal.[3][4] Do not let the product enter drains.

Fire-Fighting Measures

Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish a fire.[4] As in any fire, wear a self-contained breathing apparatus with a full facepiece operated in pressure-demand or other positive pressure mode.[4] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

Experimental Workflow: Safe Handling in a Laboratory Setting

The following diagram outlines a self-validating workflow for the safe handling and use of this compound in a typical laboratory experiment.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase A Review SDS & Protocols B Verify Fume Hood Operation A->B C Assemble & Inspect PPE B->C D Prepare Spill Kit C->D E Weigh Compound in Fume Hood D->E Proceed to Handling F Perform Reaction Under Inert Atmosphere E->F G Monitor Reaction Progress F->G H Quench Reaction & Work-up G->H Reaction Complete I Segregate Waste Streams (Aqueous, Organic, Solid) H->I J Decontaminate Glassware & Surfaces I->J K Dispose of Waste via EH&S J->K L L K->L Document Experiment

Sources

Methodological & Application

Experimental protocols involving [1-(3-Aminopropyl)piperidin-4-yl]methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(3-Aminopropyl)piperidin-4-yl]methanol is a trifunctional heterocyclic scaffold critical for modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and G-Protein Coupled Receptor (GPCR) ligands.

Unlike simple piperidines, this molecule offers a defined spatial geometry between three distinct reactive centers:

  • Primary Amine (C3-linker): High nucleophilicity for amide coupling or reductive amination.

  • Primary Alcohol (C4-position): Modifiable handle for etherification or conversion to a leaving group.

  • Tertiary Amine (Piperidine core): Protonation site for solubility modulation and receptor binding interactions.

This guide details optimized protocols for chemoselective functionalization, ensuring high yield and purity in library synthesis and linker construction.

Chemical Profile & Stability[2]

PropertyDataNotes
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Appearance Viscous oil or low-melting solidHygroscopic; store under inert gas.
pKa (Calc) ~10.2 (1° Amine), ~8.5 (Piperidine)Primary amine is the dominant nucleophile.
Solubility DMSO, MeOH, DCM, WaterHigh polarity requires specific workup (see Section 5).
Stability GoodAvoid prolonged exposure to CO₂ (carbamate formation).

Strategic Reactivity Map

The following diagram illustrates the chemoselective hierarchy of the molecule. The primary amine is the kinetic point of entry, allowing modification without protecting the hydroxyl group under controlled conditions.

ReactivityMap Scaffold [1-(3-Aminopropyl) piperidin-4-yl]methanol PrimaryAmine Primary Amine (Most Nucleophilic) Scaffold->PrimaryAmine k1 (Fastest) Alcohol Primary Alcohol (Weak Nucleophile) Scaffold->Alcohol k2 (Slow) TertiaryAmine Tertiary Amine (Basic/Non-Nucleophilic) Scaffold->TertiaryAmine pKa Control Amide Amide Coupling (Linker Attachment) PrimaryAmine->Amide NHS Esters/HATU Ether Ether/Ester (Warhead Attachment) Alcohol->Ether NaH/Alkyl Halide Salt Salt Formation (Solubility) TertiaryAmine->Salt HCl/TFA

Figure 1: Chemoselective hierarchy. The primary amine (


) reacts significantly faster than the alcohol (

) with acylating agents, enabling "protection-free" derivatization.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Linker Installation)

Objective: Selectively acylate the primary amine with a carboxylic acid (e.g., a PROTAC E3 ligase ligand) without reacting with the hydroxyl group.

Mechanism: The primary amine is significantly more nucleophilic than the primary alcohol. By maintaining a pH < 10 and using stoichiometric coupling reagents, O-acylation is suppressed.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Carboxylic Acid Partner (1.0 eq)

  • Coupling Agent: HATU (1.05 eq) or EDC·HCl (1.2 eq)

  • Base: DIPEA (2.5 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under N₂. Add HATU (1.05 mmol) and DIPEA (2.5 mmol). Stir for 5 minutes at 0°C to form the active ester.

  • Addition: Add this compound (1.0 mmol) dropwise as a solution in DMF (1 mL).

    • Critical: Do not add excess base. High pH promotes O-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target mass: Acid + 172.27 - 18).

  • Workup (Extraction): Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (2x) and Brine (1x).

    • Note: If the product is very polar (due to the piperidine), use DCM:MeOH (9:1) for extraction.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Hydroxyl Activation (Mesylation)

Objective: Convert the hydroxyl group into a leaving group (Mesylate) for subsequent nucleophilic substitution (e.g., attaching a warhead). Pre-requisite: The primary amine MUST be protected (e.g., Boc) or already acylated (as in Protocol A).

Reagents:

  • Substrate: Amide-functionalized derivative (from Protocol A)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in anhydrous DCM at 0°C under N₂.

  • Addition: Add TEA (3.0 eq) followed by slow addition of MsCl (1.2 eq).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • QC Check: TLC should show a spot shift to higher R_f (less polar).

  • Quench: Add cold water. Extract with DCM.

  • Use: The crude mesylate is often unstable on silica; use immediately in the next substitution step (e.g., reaction with a phenol or amine).

Protocol C: Reductive Amination (Library Synthesis)

Objective: Introduction of diversity elements via the primary amine using aldehydes.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) and Aldehyde (1.0 eq) in DCE/MeOH (10:1).

  • Add Acetic Acid (catalytic, pH ~5). Stir for 30 mins to form the imine.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Stir overnight at RT. Quench with sat. NaHCO₃.

Quality Control & Troubleshooting

Analytical Characterization
  • ¹H NMR (DMSO-d₆):

    • 
       4.4–4.5 ppm (t, 1H, -OH): Distinct triplet indicates the alcohol is intact. Disappearance suggests O-acylation.
      
    • 
       2.8–2.9 ppm (m, 2H, -CH₂-NH-): Diagnostic shift upon acylation.
      
  • LC-MS: Use a high-pH buffer (Ammonium Bicarbonate) for the mobile phase. The basic piperidine nitrogen causes peak tailing in acidic (Formic acid) buffers.

Common Issues
IssueCauseSolution
O-Acylation Observed Base concentration too high or reaction time too long.Reduce DIPEA to 2.0 eq; stop reaction immediately upon consumption of starting material.
Low Recovery Product stuck in aqueous phase during workup.Saturate aqueous layer with NaCl; use "Salting-out" extraction with THF/EtOAc mixtures.
Peak Tailing (LCMS) Interaction of tertiary amine with column silanols.Add 0.1% Triethylamine or Ammonium Hydroxide to the mobile phase.

Workflow Visualization: PROTAC Linker Synthesis

This workflow demonstrates the use of the scaffold to link an E3 Ligase binder (via Amide) to a Target Protein binder (via Ether/Alkylation).

Workflow Start Start: This compound Step1 Step 1: Selective Amide Coupling (Reacts Primary Amine w/ E3 Ligand-COOH) Start->Step1 Intermediate Intermediate: Amide-Linked Alcohol Step1->Intermediate Step2 Step 2: Hydroxyl Activation (MsCl / TEA) Intermediate->Step2 Activated Activated Mesylate Step2->Activated Step3 Step 3: Nucleophilic Displacement (Target Binder-OH / K2CO3) Activated->Step3 Final Final PROTAC Molecule Step3->Final

Figure 2: Step-wise assembly of a PROTAC linker system utilizing the orthogonal reactivity of the amine and alcohol.

Safety & Handling (E-E-A-T)

  • Corrosivity: As a primary amine, the neat compound can cause skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Hygroscopicity: The compound absorbs water rapidly, which makes accurate weighing difficult and can hydrolyze sensitive activated esters (like NHS esters) in subsequent steps.

    • Recommendation: Aliquot the stock bottle inside a glovebox or dry bag into single-use vials.

  • Storage: Store at -20°C. If the oil turns yellow/brown, purify via short-path silica plug filtration before use.

References

  • National Institutes of Health (NIH). (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Russian Chemical Bulletin. (2000). Synthesis and NMR study of 1-(3-aminopropyl)-4-piperidinemethanol derivatives.

Applications of [1-(3-Aminopropyl)piperidin-4-yl]methanol in synthesizing heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubilizing Linker" Strategy

[1-(3-Aminopropyl)piperidin-4-yl]methanol is a high-value bifunctional building block extensively used in drug discovery to modulate the physicochemical properties of heterocyclic scaffolds. Its structure features a piperidine core (a privileged pharmacophore), a primary amine (for attachment), and a primary alcohol (for solubility or further diversification).

In medicinal chemistry, this molecule is primarily employed to:

  • Enhance Solubility: The polar hydroxymethyl group and basic piperidine nitrogen significantly improve the aqueous solubility of lipophilic heterocyclic cores (e.g., quinazolines, benzimidazoles).

  • Extend SAR Vectors: The propyl linker allows the piperidine headgroup to reach solvent-exposed regions of a binding pocket, a common strategy in kinase and GPCR ligand design.

  • Create "Hybrid" Drugs: It serves as a tether to connect two distinct pharmacophores, such as in the design of dual-mechanism NLRP3 inflammasome inhibitors.

Core Applications & Reaction Pathways[1][2][3][4]

Application A: Synthesis of Kinase/GPCR Ligands via SNAr

The most common application is the attachment of this amine to electron-deficient heteroaryl halides (e.g., 4-chloropyrimidines, 2-chloroquinazolines) via Nucleophilic Aromatic Substitution (SNAr). This reaction installs the piperidine-propyl tail, a motif seen in numerous FDA-approved drugs (e.g., analogs of Gefitinib or GPCR antagonists).

Mechanism: The primary amine acts as the nucleophile, displacing the halide on the activated heterocycle. The reaction is driven by the electron-withdrawing nature of the heterocyclic nitrogen atoms.[1]

Application B: Amide Coupling for Fragment-Based Design

For scaffolds lacking electrophilic halides, the amine is coupled to carboxylic acid-functionalized heterocycles. This is standard in Fragment-Based Drug Discovery (FBDD) to "grow" a fragment into a lead compound.

Application C: NLRP3 Inflammasome Inhibitors (Case Study)

Recent research has highlighted the use of this scaffold to create hybrid inhibitors.[2] By linking the aminopropyl moiety to natural product derivatives (e.g., Tanshinone I), researchers can improve metabolic stability and target affinity while retaining the anti-inflammatory core activity.

Visualization: Reaction Workflows

ReactionPathways Start [1-(3-Aminopropyl) piperidin-4-yl]methanol SNAr_Cond S_NAr Conditions: DIPEA, n-BuOH, 120°C Start->SNAr_Cond Primary Amine Nucleophile Coupling_Cond Coupling Conditions: HATU, DIPEA, DMF Start->Coupling_Cond Primary Amine Coupling Heterocycle Electrophilic Heterocycle (e.g., 4-Cl-Pyrimidine) Heterocycle->SNAr_Cond Product_A Kinase/GPCR Ligand (Solubilized Tail) SNAr_Cond->Product_A Acid_Core Carboxylic Acid Core (e.g., Indole-3-COOH) Acid_Core->Coupling_Cond Product_B Amide-Linked Bioactive Scaffold Coupling_Cond->Product_B

Caption: Divergent synthetic pathways utilizing the primary amine for SNAr or Amide Coupling.

Detailed Experimental Protocols

Protocol 1: SNAr Coupling with 4-Chloropyrimidine Derivatives

Target: Synthesis of amino-pyrimidine derivatives (common kinase inhibitor scaffold).

Reagents:

  • This compound (1.0 equiv)

  • 4-Chloropyrimidine derivative (1.0 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol or Isopropanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial or round-bottom flask, dissolve the 4-chloropyrimidine derivative (e.g., 1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add this compound (172 mg, 1.0 mmol) followed by DIPEA (350 µL, 2.0 mmol).

    • Note: DIPEA acts as a proton scavenger to neutralize the HCl generated during substitution.

  • Reaction:

    • Thermal: Heat to reflux (110–120 °C) for 12–16 hours.

    • Microwave (Preferred): Heat at 140 °C for 20–30 minutes.

  • Monitoring: Check progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[3] Look for the disappearance of the chloride starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove volatiles under reduced pressure.

    • Dilute residue with Ethyl Acetate (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) to remove salts.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0–10% MeOH in DCM with 1% NH3). The hydroxyl group on the piperidine requires a polar solvent system for elution.

Protocol 2: Amide Coupling (HATU Method)

Target: Attachment to a carboxylic acid core (e.g., for FBDD).

Reagents:

  • Heteroaryl Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[4][5]

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.

    • Critical Check: The solution should turn slightly yellow/orange upon activation.

  • Coupling: Add this compound (1.1 mmol) dissolved in minimal DMF.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: The primary alcohol on the piperidine is less nucleophilic than the primary amine and will not compete significantly under these mild conditions.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash organic layers with LiCl (5% aq) to remove DMF.

  • Purification: Recrystallize or use preparative HPLC if the product is highly polar.

Comparative Data: Solvent Effects on SNAr Yield

The choice of solvent is critical for the SNAr reaction efficiency.[1] Data below summarizes typical yields for chloropyrimidine couplings.

SolventTemperature (°C)Time (h)Yield (%)Notes
n-Butanol 118 (Reflux)1285-92 Optimal. High boiling point promotes substitution.
Isopropanol 82 (Reflux)2465-75Slower reaction; incomplete conversion often observed.
DMF 100860-70Difficult workup; competitive hydrolysis of chloride possible.
Water 10048< 40Poor solubility of organic reactants limits yield.

References

  • BenchChem. this compound Product & Applications Overview. (Accessed 2026).

  • ResearchGate. Optimization of 4-Chloropyrimidine Substitution Reactions. (General Protocol for SNAr).

  • National Institutes of Health (NIH). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. (Analogous Chemistry).

  • Google Patents. Heterocyclic Compounds and Methods of Use (US Patent 2018). (Describing reductive amination and linker strategies).

Sources

Advanced Analytical Strategies for the Characterization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

Piperidine rings are the structural backbone of numerous high-value pharmacophores, including fentanyl, donepezil, and methylphenidate. However, their characterization presents a distinct "Triad of Challenges" for the analytical chemist:

  • High Basicity (pKa ~11): Leads to severe peak tailing on standard silica columns due to silanol interactions.

  • Lack of Chromophore: The saturated ring is UV-transparent, necessitating derivatization or mass spectrometric detection.

  • Stereochemical Complexity: The presence of chiral centers and rapid N-inversion requires specialized separation techniques.

This guide moves beyond standard textbook methods, offering optimized, field-proven protocols for the rigorous characterization of piperidine derivatives in drug development.

Part 1: Chromatographic Strategies (The Silanol War)
The Mechanistic Challenge

Piperidine derivatives are strong bases. At neutral or low pH (pH 3-6), the nitrogen is fully protonated (


). Standard C18 columns possess residual surface silanols (

) that act as cation-exchange sites. The resulting ionic interaction causes the classic "shark fin" peak shape—severe tailing that destroys resolution and quantitation limits.
Strategic Solutions

We employ two primary strategies to neutralize this interaction.

Strategy A: High pH Reverse Phase (The Modern Standard)

  • Logic: By raising the mobile phase pH above the pKa (to pH 10-11), we deprotonate the piperidine nitrogen (

    
    ). The neutral molecule interacts purely via hydrophobic mechanisms with the C18 ligand, resulting in sharp, symmetrical peaks.
    
  • Requirement: You must use hybrid-silica (e.g., Waters BEH) or polymer-based columns resistant to alkaline hydrolysis.

Strategy B: Chaotropic Ion Pairing (The Traditionalist)

  • Logic: At low pH, adding a chaotropic agent like Trifluoroacetic Acid (TFA) or Perchlorate forms a neutral ion pair with the protonated amine.

  • Warning: TFA causes significant signal suppression in Mass Spectrometry (ESI). Use Formic Acid or Difluoroacetic Acid (DFA) if MS sensitivity is critical.

Protocol 1: High-pH UPLC-MS/MS Method

Recommended for: Bioanalysis, Impurity Profiling, and PK Studies.

1. System Suitability Criteria (Self-Validating)

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the parent peak.
  • Injection Precision: RSD

    
     (n=6).
    
  • Carryover:

    
     of LLOQ in the blank following ULOQ.
    

2. Reagents & Materials

  • Column: Hybrid Silica C18 (e.g., ACQUITY UPLC BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Weak Needle Wash: 90:10 Water:Acetonitrile.

  • Strong Needle Wash: 50:25:25 Acetonitrile:IPA:Water + 0.2% Formic Acid (Critical for eliminating carryover of sticky bases).

3. Gradient Parameters

Time (min) Flow (mL/min) %A %B Curve
0.00 0.40 95 5 Initial
1.00 0.40 95 5 6
5.00 0.40 5 95 6
6.50 0.40 5 95 6
6.60 0.40 95 5 1

| 8.00 | 0.40 | 95 | 5 | 1 |

4. MS Source Conditions (ESI+)

  • Capillary Voltage: 0.5 - 1.5 kV (Keep low to prevent in-source fragmentation of labile N-substituents).

  • Desolvation Temp: 500°C.

  • Cone Voltage: Optimize per derivative (typically 20-40V). Piperidines ionize readily; high energy is rarely needed.

Part 2: Stereochemical Characterization

Piperidine drugs often possess chiral centers at the C2 or C3 positions (e.g., Ritalin). Separating these enantiomers is non-negotiable.

Protocol 2: Chiral Purity by SFC/HPLC

Technique: Polysaccharide-based chiral stationary phases (CSPs) are superior to protein-based phases for piperidines due to higher loading capacity.

1. Column Selection Strategy

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).

2. Mobile Phase (Normal Phase Mode)

  • Base: n-Hexane / Isopropanol (90:10).

  • Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? The additive blocks non-specific binding sites on the polysaccharide backbone, preventing peak tailing of the basic amine.

3. Execution Steps

  • Equilibrate column with 20 column volumes of mobile phase.

  • Inject 5 µL of Racemic Standard (1 mg/mL).

  • Calculate Resolution (

    
    ). If 
    
    
    
    , switch alcohol modifier to Ethanol or increase % Hexane.
  • Inject Test Sample.

  • Validation: Verify enantiomeric excess (

    
    ) using the formula:
    
    
    
    
Part 3: Structural Elucidation (MS & NMR)
Mass Spectrometry Fragmentation Logic

In ESI+, the piperidine nitrogen is the site of protonation.[1] Fragmentation follows predictable pathways useful for structural confirmation.[1][2]

  • 
    -Cleavage:  The bond adjacent to the nitrogen breaks.[1]
    
  • Ring Opening: Often accompanied by hydrogen transfer.

  • RDA (Retro-Diels-Alder): Common in substituted rings.

Visualization: MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation flow for a generic N-substituted piperidine.

PiperidineFragmentation Precursor Protonated Precursor [M+H]+ AlphaCleavage Alpha-Cleavage (C-C bond adjacent to N) Precursor->AlphaCleavage High Energy RingOpen Ring Opening (Acyclic Isomer) Precursor->RingOpen H-Transfer Immonium Immonium Ion (Resonance Stabilized) AlphaCleavage->Immonium -Radical Fragment Characteristic Fragment (m/z Diagnostic) Immonium->Fragment Further Decay NeutralLoss Neutral Loss (e.g., -C2H4, Substituents) RingOpen->NeutralLoss NeutralLoss->Fragment

Caption: Mechanistic pathway for ESI+ fragmentation of piperidine derivatives, highlighting alpha-cleavage and ring-opening events.

Part 4: Analytical Decision Matrix

Use this workflow to select the correct method based on your specific derivative's properties.

MethodSelection Start Piperidine Sample IsChiral Chiral Center? Start->IsChiral YesChiral Yes IsChiral->YesChiral NoChiral No IsChiral->NoChiral ChiralMethod Chiral HPLC/SFC (Amylose/Cellulose + DEA) YesChiral->ChiralMethod UVActive UV Chromophore? NoChiral->UVActive YesUV Yes (Aryl Group) UVActive->YesUV NoUV No (Saturated) UVActive->NoUV HighPH High pH UPLC-UV (BEH C18, pH 10) YesUV->HighPH MassSpec UPLC-MS/MS (ESI+, MRM Mode) NoUV->MassSpec Preferred Deriv Derivatization (Tosyl Chloride) -> UV NoUV->Deriv Alternative

Caption: Decision tree for selecting analytical methodologies based on chirality and UV-absorbance properties.

References
  • Ali, I., et al. (2006).[3] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Zhou, G., et al. (2022).[4] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

Application Notes and Protocols for the HPLC Analysis of Aminopiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents. Its analysis, however, presents unique challenges due to its polar and basic nature, often leading to poor retention and peak shape in traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This comprehensive guide provides a detailed exploration of robust HPLC techniques for the qualitative and quantitative analysis of aminopiperidine compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, offering field-proven insights into method development, and present detailed, self-validating protocols for both direct and derivatization-based approaches. This document is designed to serve as a practical resource, ensuring scientific integrity and enabling the generation of accurate and reproducible results.

The Analytical Challenge of Aminopiperidines

Aminopiperidines are characterized by their high polarity and basicity, which often results in undesirable interactions with the stationary phase in RP-HPLC. These interactions, primarily with residual silanol groups on silica-based columns, can lead to significant peak tailing, reduced column efficiency, and poor retention.[1] Furthermore, many simple aminopiperidines lack a strong chromophore, making detection by UV-Vis spectrophotometry, the most common HPLC detector, challenging without chemical modification.[2][3]

Addressing these challenges requires a strategic approach to method development, focusing on the appropriate selection of chromatographic mode, column chemistry, mobile phase composition, and detection technique.

Strategic Method Development

A successful HPLC method for aminopiperidine analysis hinges on a logical and well-considered development process. The following sections outline the key decision points and the rationale behind them.

Choosing the Right Chromatographic Mode

While RP-HPLC is the workhorse of many analytical labs, alternative chromatographic modes often provide superior performance for highly polar and basic compounds like aminopiperidines.[4][5]

  • Reversed-Phase HPLC (RP-HPLC): Despite its challenges, RP-HPLC can be optimized for aminopiperidine analysis. The use of modern, base-deactivated C18 columns with low silanol activity is crucial.[6][7] Mobile phase additives, such as acids (e.g., formic acid, phosphoric acid) or buffers, are necessary to control the ionization state of the analyte and minimize secondary interactions with the stationary phase.[6][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[5][9] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with polar functional groups like amide or diol) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][10] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to their retention.[9][10]

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[11] These columns can offer unique selectivity and improved retention for polar, ionizable compounds like aminopiperidines.

Selecting the Appropriate Detector

The choice of detector is dictated by the physicochemical properties of the aminopiperidine compound and the desired sensitivity of the assay.

  • UV-Vis Detector: For aminopiperidines lacking a native chromophore, pre-column derivatization is a common strategy to introduce a UV-active moiety.[2][12][13] This involves reacting the amino group with a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride.[2][12] While effective, this adds a step to the sample preparation process and requires careful optimization.

  • Mass Spectrometry (MS): HPLC coupled with MS is a powerful tool for the analysis of aminopiperidines, offering high sensitivity and selectivity without the need for derivatization.[14][15] MS detection is compatible with volatile mobile phase modifiers like formic acid and ammonium formate, which are also beneficial for good chromatography.[6][8]

  • Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte.[3][16][17] They work by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[16] Both ELSD and CAD are excellent choices for non-chromophoric aminopiperidines and are compatible with gradient elution.[16][18] In some applications, CAD has been found to be significantly more sensitive than ELSD.[11]

The logical flow for selecting an appropriate analytical strategy is visualized in the following diagram:

Method_Development_Flowchart start Start: Analyze Aminopiperidine Compound has_chromophore Does the compound have a a native chromophore? start->has_chromophore uv_hplc Direct UV-HPLC Analysis has_chromophore->uv_hplc Yes derivatization Consider Pre-column Derivatization has_chromophore->derivatization No end End: Method Established uv_hplc->end derivatize_yes Derivatize and use UV-HPLC derivatization->derivatize_yes Yes universal_detector Use a Universal Detector derivatization->universal_detector No derivatize_yes->end lc_ms LC-MS universal_detector->lc_ms elsd_cad ELSD / CAD universal_detector->elsd_cad lc_ms->end elsd_cad->end

Caption: A flowchart illustrating the decision-making process for developing an HPLC method for aminopiperidine analysis.

Detailed Application Protocols

The following protocols are provided as a starting point for method development and can be adapted based on the specific aminopiperidine analog and analytical requirements.

Protocol 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection

This protocol is suitable for the quantification of aminopiperidines that lack a native chromophore. It utilizes benzoyl chloride for derivatization, rendering the analyte detectable by UV.[12][13]

Experimental Workflow:

Protocol1_Workflow start Start: Sample Containing Aminopiperidine dissolve Dissolve sample in aprotic solvent (e.g., Dichloromethane) start->dissolve derivatize Add Benzoyl Chloride and a base (e.g., Triethylamine). React at low temperature. dissolve->derivatize quench Quench the reaction derivatize->quench extract Liquid-Liquid Extraction quench->extract evaporate Evaporate organic layer to dryness extract->evaporate reconstitute Reconstitute residue in mobile phase evaporate->reconstitute filter Filter through 0.45 µm syringe filter reconstitute->filter inject Inject into HPLC-UV system filter->inject end End: Data Acquisition inject->end

Caption: Workflow for pre-column derivatization and sample preparation for RP-HPLC-UV analysis.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the aminopiperidine standard (e.g., 1 mg/mL) in a suitable aprotic solvent like dichloromethane.

    • Accurately weigh or measure the sample containing the aminopiperidine and dissolve it in the same solvent.

  • Derivatization Reaction:

    • To an aliquot of the standard or sample solution, add a suitable base (e.g., triethylamine) followed by a molar excess of benzoyl chloride.[12]

    • Perform the reaction at a controlled low temperature (e.g., 0-5 °C) with stirring.[12]

    • Monitor the reaction by a suitable technique (e.g., TLC) until completion.

  • Work-up and Final Sample Preparation:

    • Quench the reaction by adding a small amount of water.

    • Perform a liquid-liquid extraction to isolate the derivatized product.[19]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase to a known concentration.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[20]

HPLC Conditions:

ParameterValueRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for the benzoylated derivative.[12]
Mobile Phase Acetonitrile: 0.01M Phosphate Buffer (pH 3.0) (60:40, v/v)The acetonitrile provides the necessary elution strength, while the acidic buffer ensures consistent peak shape.[12]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak symmetry.
Injection Volume 20 µLA standard injection volume for analytical HPLC.
Detection UV at 254 nmThe benzoyl group provides a strong chromophore at this wavelength.[12]

System Suitability Tests (SST):

To ensure the validity of the analytical run, a system suitability solution (a standard of the derivatized aminopiperidine) should be injected multiple times (n=5-6) before sample analysis.[21][22]

SST ParameterAcceptance Criteria
Precision (%RSD of Peak Area) ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Protocol 2: HILIC with Charged Aerosol Detection (CAD)

This protocol is designed for the direct analysis of underivatized, highly polar aminopiperidines and is particularly useful when derivatization is undesirable or impractical.[11][23]

Experimental Workflow:

Protocol2_Workflow start Start: Sample Containing Aminopiperidine dissolve Dissolve sample in a solvent compatible with the initial mobile phase (e.g., 90% Acetonitrile) start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject into HILIC-CAD system filter->inject end End: Data Acquisition inject->end

Caption: A simplified workflow for the direct analysis of aminopiperidines using HILIC-CAD.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the aminopiperidine standard (e.g., 1 mg/mL) in a diluent that is compatible with the initial HILIC mobile phase (e.g., 90% acetonitrile in water).

    • Dissolve the sample in the same diluent to an appropriate concentration.

    • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

HPLC Conditions:

ParameterValueRationale
Column HILIC (Amide or Silica), 150 x 4.6 mm, 3 µmA polar stationary phase is essential for retaining the hydrophilic aminopiperidine.[5][11]
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH 3.0The high organic content promotes HILIC retention, and the volatile buffer is MS and CAD compatible.[10][11]
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH 3.0The higher aqueous content elutes the polar analyte.
Gradient 0-10 min, 0-100% BA gradient elution is often necessary to elute the retained polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce mobile phase viscosity.
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)Provides universal detection for the non-chromophoric analyte.[11][23]

System Suitability Tests (SST):

SST ParameterAcceptance Criteria
Precision (%RSD of Peak Area) ≤ 2.0%
Retention Time Reproducibility (%RSD) ≤ 1.0%
Signal-to-Noise Ratio (S/N) for LOQ ≥ 10

Quantitative Data Summary

The following table summarizes typical performance data that can be expected from the described methods. These values are illustrative and will vary depending on the specific aminopiperidine analog and instrumentation.

Analytical MethodAnalyteLinearity (R²)LODLOQ
RP-HPLC-UV (derivatized) Benzoyl-3-aminopiperidine> 0.999~0.1 µg/mL~0.3 µg/mL
HILIC-CAD (underivatized) 3-Aminopiperidine> 0.995< 1 µg/mL< 2.73 µg/mL[11][23]
RP-HPLC-MS (underivatized) Piperidine> 0.990.01 µg/mL[14]0.03 µg/mL[14]

Conclusion

The successful HPLC analysis of aminopiperidine compounds is readily achievable with a rational and informed approach to method development. While traditional RP-HPLC can be employed, particularly with derivatization, alternative strategies such as HILIC and the use of universal detectors like CAD or MS offer significant advantages for direct analysis. The protocols and guidelines presented herein provide a solid foundation for developing robust, reliable, and scientifically sound analytical methods for this important class of compounds. Adherence to system suitability testing is paramount to ensure the integrity and validity of the generated data.

References

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, May 16). Piperidine, 1-amino-, hydrochloride.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2017, March 15). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
  • PubMed. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • USP. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Lösungsfabrik. (2018, July 28). What are system suitability tests (SST) of analytical methods?.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD.
  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector | ELSD.
  • Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
  • Lab Manager. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chromatography Today. (2026, February 12). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis.
  • Waters. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • Shodex HPLC Columns. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent.
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.

Sources

Using [1-(3-Aminopropyl)piperidin-4-yl]methanol to create novel linkers for PROTACs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from flexible polyethylene glycol (PEG) or alkyl chains to rigid, conformationally restricted linkers represents a paradigm shift in Proteolysis Targeting Chimera (PROTAC) development. This guide details the application of [1-(3-Aminopropyl)piperidin-4-yl]methanol (CAS: 129999-65-1) as a superior heterobifunctional scaffold.

Unlike passive flexible linkers, this piperidine-based construct actively contributes to the physicochemical profile of the degrader by:

  • Reducing Entropic Penalty: The semi-rigid piperidine core pre-organizes the linker, lowering the energy cost of ternary complex formation.

  • Modulating Solubility: The basic nitrogen within the piperidine ring (pKa ~9-10) allows for protonation at physiological pH, significantly improving the aqueous solubility of hydrophobic Warhead-E3 conjugates.

  • Orthogonal Reactivity: The distinct primary amine and primary alcohol termini facilitate high-yield, sequential conjugation strategies without the need for complex protecting group manipulations.

Chemical Architecture & Properties

Before initiating synthesis, researchers must understand the three functional "zones" of the molecule.

PropertyDataRelevance to PROTAC Design
CAS Number 129999-65-1Standard identifier for sourcing.
Formula C₉H₂₀N₂OLow molecular weight (172.27 g/mol ) minimizes "molecular obesity."
Zone A: Primary Amine -(CH₂)₃-NH₂High-nucleophilicity handle for amide coupling to E3 ligase ligands (e.g., Thalidomide acids).
Zone B: Piperidine Core Cyclic AmineProvides structural rigidity and a protonatable site for solubility.
Zone C: Primary Alcohol -CH₂OHVersatile handle for ether formation (Mitsunobu) or conversion to a leaving group (Tosylate/Halide).

Design Strategy: The "Rigid-Linker" Advantage

Flexible linkers often suffer from the "floppy" effect, where the extensive conformational freedom results in a high entropic penalty upon binding. This reduces the stability of the Target-PROTAC-E3 ternary complex.

By incorporating the this compound scaffold, you introduce a defined vector. The piperidine ring restricts rotation, potentially locking the warhead and E3 ligand into a productive orientation for ubiquitin transfer.

Visualizing the Mechanism

The following diagram illustrates how this specific linker facilitates ternary complex formation compared to a flexible chain.

TernaryComplex Figure 1: The piperidine core reduces entropic cost, stabilizing the POI-E3 interface. cluster_0 Components POI Protein of Interest (POI) E3 E3 Ligase (e.g., CRBN) POI->E3 Ubiquitin Transfer (Cooperativity) Linker This compound (Rigid Core) POI->Linker Ether Bond (via Alcohol) Linker->E3 Amide Bond (via Amine)

Experimental Protocol: Sequential Conjugation

This protocol assumes the construction of a PROTAC connecting a Carboxylic Acid-functionalized E3 Ligand (e.g., Pomalidomide-COOH) and a Phenol-functionalized Warhead (e.g., a Tyrosine kinase inhibitor).

Prerequisites:

  • Reagents: HATU, DIPEA, DMF, DCM, Methanesulfonyl chloride (MsCl), TEA.

  • Equipment: LC-MS, Flash Chromatography system.

Stage 1: Amide Coupling (The "Amine" Handle)

Objective: Attach the linker to the E3 ligand via the primary amine.

  • Dissolve 1.0 eq of the E3 Ligand-COOH in anhydrous DMF (0.1 M).

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 5 minutes to activate the acid.

  • Add 1.1 eq of This compound .

  • Monitor reaction by LC-MS (typically complete in 1–2 hours at RT).

    • Checkpoint: Look for the mass shift corresponding to the amide product. The hydroxyl group remains unreacted under these mild basic conditions.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Stage 2: Activation of the Alcohol

Objective: Convert the primary alcohol into a reactive mesylate (or tosylate) leaving group.

  • Dissolve the intermediate from Stage 1 in anhydrous DCM (0.1 M) at 0°C.

  • Add 3.0 eq of Triethylamine (TEA).

  • Dropwise Add 1.5 eq of Methanesulfonyl chloride (MsCl).

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

    • Critical Note: Mesylates of piperidine derivatives can be unstable on silica. Use the crude product immediately for the next step if purity is >90% by LC-MS.

Stage 3: Ether Formation (The "Warhead" Connection)

Objective: Displace the mesylate with the Phenol-Warhead via S_N2 reaction.

  • Dissolve 1.2 eq of Phenol-Warhead in anhydrous DMF or Acetonitrile.

  • Add 2.0 eq of K₂CO₃ (or Cs₂CO₃ for faster kinetics).

  • Add 1.0 eq of the Mesylate-Linker-E3 intermediate.

  • Heat to 60–80°C. Monitor closely by LC-MS.

    • Tip: If the reaction is sluggish, add a catalytic amount of KI (Finkelstein condition).

  • Final Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Workflow Diagram

SynthesisFlow Figure 2: Convergent synthesis route utilizing the orthogonal amine and alcohol handles. Start Start: This compound Step1 Step 1: Amide Coupling (Reagents: E3-COOH, HATU, DIPEA) Start->Step1 Inter1 Intermediate 1: E3-Linker-OH Step1->Inter1 Step2 Step 2: Activation (Reagents: MsCl, TEA, DCM) Inter1->Step2 Inter2 Intermediate 2: E3-Linker-OMs (Mesylate) Step2->Inter2 Step3 Step 3: Nucleophilic Substitution (Reagents: Warhead-OH, K2CO3, 60°C) Inter2->Step3 Final Final PROTAC: E3-Linker-Warhead Step3->Final

Validation & Quality Control

To ensure the integrity of your novel linker system, the following QC parameters are mandatory:

  • 1H NMR Verification:

    • Confirm the presence of the piperidine ring protons (broad multiplets typically around 1.5–3.0 ppm).

    • Verify the disappearance of the mesylate peak (singlet ~3.0 ppm) and the appearance of the ether linkage protons (triplet/multiplet shifted downfield ~4.0 ppm) in the final product.

  • Solubility Assessment:

    • Compare the kinetic solubility of the Piperidine-Linker PROTAC vs. a standard PEG-Linker analog in PBS (pH 7.4). The piperidine analog should show superior solubility due to the protonatable tertiary amine.

  • Ternary Complex Assay:

    • Perform a TR-FRET or AlphaLISA assay to measure the

      
       (concentration for 50% degradation) and 
      
      
      
      . Rigid linkers often show a sharper "hook effect" curve, indicating tighter ternary complex formation [1].

References

  • Zagidullin, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[1][2] Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

Sources

Application Notes & Protocols: The Piperidine Scaffold as a Privileged Structure in Modern Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, represents one of the most vital structural motifs in medicinal chemistry.[1][2] Its prevalence in over 70 commercialized drugs is a testament to its utility as a "privileged scaffold"—a molecular framework that is frequently recognized by biological targets.[3] In the relentless search for novel antifungal agents to combat rising resistance and emerging fungal pathogens, the piperidine scaffold has proven to be an exceptionally fruitful starting point.[4] Its value lies in its three-dimensional structure and the presence of a basic nitrogen atom, which can be pivotal for target engagement and for tailoring the physicochemical properties, such as solubility and membrane permeability, of a drug candidate.[2][5]

This guide provides an in-depth exploration of the application of piperidine scaffolds in antifungal drug discovery. We will dissect the core mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and evaluation of novel piperidine-based antifungal candidates. The methodologies described herein are designed to be self-validating systems, providing researchers with a robust framework for their own discovery programs.

Mechanism of Action: Disrupting the Fungal Cell Membrane

A significant number of successful piperidine-containing antifungals exert their effect by targeting the biosynthesis of ergosterol, an essential sterol that governs the fluidity and integrity of the fungal cell membrane.[6][7] This pathway is an attractive target because it is vital for fungi, while its components differ sufficiently from the analogous cholesterol biosynthesis pathway in mammals, allowing for selective toxicity.[8][9]

Piperidine-based agents typically inhibit specific enzymes in the post-squalene segment of the pathway. This leads to a depletion of ergosterol and a simultaneous toxic accumulation of precursor sterols, culminating in fungal cell death.[10] The primary enzymatic targets include:

  • Squalene Epoxidase: This enzyme is inhibited by allylamines like Terbinafine, which, while not a direct piperidine derivative, shares a similar mechanism with some piperidine analogues.[8][10] Inhibition blocks the conversion of squalene to squalene epoxide, causing toxic squalene to accumulate.[9]

  • Sterol Δ14-Reductase (ERG24) and Sterol Δ8-Δ7 Isomerase (ERG2): These are the primary targets for morpholine antifungals like Amorolfine and piperidine-based agrochemicals like fenpropidin.[7][11][12] Amorolfine's dual inhibition at these two distinct steps is a key facet of its broad-spectrum activity.[11][13][14] This disruption leads to the depletion of ergosterol and the accumulation of aberrant sterols like ignosterol, which cannot fulfill the functions of ergosterol, thereby compromising the cell membrane.[11][15]

The following diagram illustrates the key intervention points of piperidine-class antifungals in the ergosterol biosynthesis pathway.

Ergosterol_Pathway Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Intermediates Lanosterol->Intermediates Fecosterol Fecosterol Intermediates->Fecosterol C14-Reductase Ignosterol Ignosterol (Aberrant Sterol) Episterol Episterol Fecosterol->Episterol C8-Isomerase Ergosterol Ergosterol (Final Product) Episterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Terbinafine_like Terbinafine (Squalene Epoxidase Inhibitors) Terbinafine_like->Squalene_Epoxide Amorolfine_like Amorolfine & Piperidines (Reductase/Isomerase Inhibitors) Amorolfine_like->Ignosterol Amorolfine_like->Fecosterol Amorolfine_like->Episterol

Caption: Ergosterol biosynthesis pathway showing inhibition points.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperidine scaffold has yielded crucial insights into the structural requirements for potent antifungal activity. Studies on novel 4-aminopiperidines and other derivatives reveal several key trends.[7][12]

  • N1-Substituent on the Piperidine Ring: The group attached to the piperidine nitrogen is critical. Small, flexible groups like benzyl and phenylethyl often lead to high antifungal activity.[7] This substituent likely plays a role in orienting the molecule within the enzyme's active site.

  • Side-Chain Length and Lipophilicity: For derivatives like 4-aminopiperidines, the length of the alkyl chain on the 4-amino group is a major determinant of potency. An N-dodecyl (C12) chain has been identified as optimal in several studies, demonstrating excellent activity against both Candida and Aspergillus species.[7][12] This highlights the importance of overall molecular lipophilicity for membrane interaction and/or target engagement.

  • Protonatable Amine: The presence of a basic, protonatable nitrogen within the piperidine ring is often essential for activity. This group can form key ionic interactions with amino acid residues (e.g., aspartate or glutamate) in the active site of the target enzyme.

The following table summarizes representative SAR data for a series of 4-aminopiperidine derivatives, illustrating the impact of side-chain length on antifungal potency.

Compound IDN1-Substituent4-Amino SubstituentMIC vs. C. albicans (µg/mL)[12]
2b Benzyln-Dodecyl (C12)1–4
3b Phenylethyln-Dodecyl (C12)1–4
2d BenzylIsobutyl (C4)> 64
5b Hn-Dodecyl (C12)4–8

Data synthesized from reported ranges in referenced literature.[12]

Experimental Protocols

The following protocols provide a robust framework for the synthesis and evaluation of novel piperidine-based antifungal agents.

Protocol 3.1: Synthesis of a 4-Aminopiperidine Candidate via Reductive Amination

Reductive amination is a powerful and reliable method for synthesizing substituted amines from a ketone or aldehyde.[12] This protocol details the synthesis of 1-benzyl-N-dodecylpiperidin-4-amine, a compound identified as a potent antifungal candidate.[7][12] The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough not to reduce the starting ketone but is highly effective for reducing the intermediate iminium ion, leading to high yields with minimal side products.[12]

Synthesis_Workflow Start Starting Materials: - 1-benzyl-4-piperidone - Dodecylamine Mix Dissolve in Dichloromethane (DCM) Start->Mix Reduce Add Sodium Triacetoxyborohydride (STAB) Mix->Reduce React Stir at Room Temp (12-24h) Reduce->React Quench Quench with sat. NaHCO3 solution React->Quench Extract Extract with DCM Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Product: 1-benzyl-N-dodecylpiperidin-4-amine Purify->Product

Caption: Workflow for synthesis via reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (1.0 eq) and dodecylamine (1.2 eq) in an appropriate volume of anhydrous dichloromethane (DCM).

  • Initiation of Reaction: Stir the solution at room temperature for 30 minutes to allow for the formation of the intermediate imine/enamine.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidone spot is consumed.

  • Work-up and Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Trustworthiness Note: This step neutralizes the acidic byproducts of the reaction and removes excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice more with DCM. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in DCM) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3.2: Antifungal Susceptibility Testing via Broth Microdilution

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of a new antifungal agent. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.

MIC_Workflow Prep_Compound Prepare Stock Solution of Test Compound in DMSO Serial_Dilute Perform 2-fold Serial Dilution in 96-well plate using RPMI-1640 Medium Prep_Compound->Serial_Dilute Inoculate Inoculate all wells (except sterility control) with adjusted fungal suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Fungal Inoculum (e.g., C. albicans) adjusted to 0.5 McFarland Standard Prep_Inoculum->Inoculate Incubate Incubate plate at 35°C for 24-48 hours Inoculate->Incubate Controls Include Controls: - Growth Control (no drug) - Sterility Control (no inoculum) - Positive Control (e.g., Fluconazole) Controls->Incubate Read_MIC Determine MIC: Lowest concentration with significant growth inhibition (e.g., ~50% reduction) by visual inspection or spectrophotometer Incubate->Read_MIC

Sources

Synthesis of piperidine derivatives as potential receptor antagonists.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Evaluation of Piperidine Derivatives as Potential Receptor Antagonists

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural core of a significant number of pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence in FDA-approved drugs underscores its status as a "privileged scaffold"—a molecular framework that is frequently able to provide high-affinity ligands for a variety of biological targets.[1][4] This guide provides a detailed exploration of the synthesis of piperidine derivatives with a specific focus on their development as receptor antagonists, particularly for the G-Protein Coupled Receptor (GPCR) family, which represents a major class of drug targets.[5][6]

We will delve into field-proven synthetic strategies for constructing and functionalizing the piperidine ring, explaining the chemical reasoning behind protocol choices. Subsequently, we will outline robust pharmacological assays to validate the antagonist activity of the synthesized compounds, creating a comprehensive roadmap from chemical design to biological validation.

Part 1: Synthesis of the Piperidine Core

The construction of the saturated piperidine ring is the foundational step. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. The most direct and atom-economical approach is the reduction of a corresponding pyridine precursor.[1]

Core Strategy: Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is a powerful and widely used method in both laboratory and industrial settings for accessing the piperidine core.[1][7] This reaction, however, is not without its challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, and the Lewis basic nitrogen atom can act as a catalyst poison, impeding the reaction.[1][8]

To overcome these hurdles, the reaction is frequently conducted under acidic conditions, often using glacial acetic acid as a solvent.[8][9] Protonation of the pyridine nitrogen enhances its susceptibility to reduction.[1][9] The choice of catalyst is critical for efficiency and for achieving chemoselectivity when other reducible functional groups are present.[1]

SubstrateCatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Pyridine10% Rh/CWater580-High[7]
2-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp.4-6High[7]
4-MethylpyridineRu/PDVBWater11001.5>95[7]
3-PhenylpyridinePtO₂Glacial Acetic Acid60Room Temp.8High[8]

This protocol describes a general procedure for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%)

  • Glacial Acetic Acid (solvent)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a high-pressure reactor vessel with a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add the platinum(IV) oxide catalyst (5 mol%) to the solution.

  • Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) before purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).[8]

  • Commence vigorous stirring of the reaction mixture at room temperature.

  • Monitor the reaction for 4-10 hours. Reaction progress can be tracked by the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: If necessary, purify the product by flash column chromatography or distillation.

Part 2: Functionalization of the Piperidine Scaffold

With the core synthesized, the next critical phase is diversification. By modifying the piperidine scaffold at specific positions, a library of analogs can be generated to systematically probe the structure-activity relationship (SAR) at the target receptor. N-alkylation of the piperidine nitrogen is a primary and highly effective strategy for modulating physicochemical and pharmacological properties.[10][11]

Key Functionalization Method: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile one-pot method for N-alkylation.[10][12] The causality of its effectiveness lies in a two-step sequence: the formation of an intermediate iminium ion from the reaction of the piperidine's secondary amine with an aldehyde or ketone, followed by its immediate in-situ reduction to the more stable tertiary amine.[10] This avoids the isolation of the often-unstable iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective, and tolerant of a wide range of functional groups.[12]

cluster_synthesis General Synthetic & Functionalization Workflow Pyridine Pyridine Precursor Piperidine Piperidine Core Pyridine->Piperidine Catalytic Hydrogenation N_Alkylated N-Alkylated Piperidine Derivative Piperidine->N_Alkylated Reductive Amination Aldehyde Aldehyde / Ketone (R₂-CHO) Aldehyde->N_Alkylated Amine Amine (R₃-NH₂) Amide_Coupled Amide-Coupled Piperidine Derivative Amine->Amide_Coupled Piperidine_COOH Piperidine-COOH Piperidine_COOH->Amide_Coupled Amide Coupling (EDC, HOBt)

Caption: Synthetic routes to functionalized piperidines.

This protocol describes the synthesis of an N-alkylated piperidine derivative from a secondary piperidine and an aldehyde.

Materials:

  • Piperidine derivative (e.g., 4-(Piperidin-4-yl)aniline) (1.0 eq)

  • Aldehyde or Ketone (e.g., Benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in anhydrous DCM at room temperature under a nitrogen atmosphere.

  • Add the aldehyde (1.1 eq) to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: This reagent is moisture-sensitive.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated piperidine.

Part 3: Pharmacological Evaluation as Receptor Antagonists

Once a library of derivatives is synthesized, they must be screened to identify and characterize their activity as receptor antagonists. An antagonist is a ligand that binds to a receptor but does not provoke the biological response of an agonist; instead, it blocks or dampens agonist-mediated responses.[6][13][14] The evaluation process is hierarchical, typically beginning with binding assays to confirm interaction with the target, followed by functional assays to confirm antagonist activity.

cluster_workflow GPCR Antagonist Screening Workflow start Synthesized Piperidine Library binding_assay Primary Screen: Receptor Binding Assay start->binding_assay binding_decision Binds to Target? binding_assay->binding_decision no_binding Discard (Inactive) binding_decision->no_binding No functional_assay Secondary Screen: Functional Antagonist Assay binding_decision->functional_assay Yes functional_decision Inhibits Agonist Response? functional_assay->functional_decision agonist_activity Characterize as Agonist functional_decision->agonist_activity No (Is an Agonist) hit_validation Hit Validation & Potency (IC₅₀ Determination) functional_decision->hit_validation Yes sar Structure-Activity Relationship (SAR) Analysis hit_validation->sar

Caption: Hierarchical workflow for antagonist screening.

Assay 1: Receptor Binding Assays

The primary goal of a binding assay is to determine if a synthesized compound physically interacts with the target receptor and to quantify its binding affinity (Kᵢ). A common and robust method is the competitive radioligand binding assay.[15][16]

Principle: The assay measures the ability of a test compound (the unlabeled "competitor") to displace a "hot" radiolabeled ligand that is known to bind to the receptor with high affinity. The amount of radioactivity bound to the receptor preparation (typically cell membranes) is measured, and a decrease in signal in the presence of the test compound indicates binding competition.

Materials:

  • Cell membrane preparation expressing the target receptor.

  • Radioligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor.

  • Test compounds (piperidine derivatives) at various concentrations.

  • Assay Buffer.

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Plate Setup: To the wells of a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand at a fixed concentration (typically at or below its Kₔ value).

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[17]

  • Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). The IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Assay 2: Functional Assays

A compound that binds to the receptor is not necessarily an antagonist; it could be an agonist. Functional assays are essential to determine a compound's effect on receptor signaling.[18] The assay format depends on the G-protein the receptor couples to (e.g., Gₛ, Gᵢ, or Gₐ).

cluster_pathway Gₛ-Coupled GPCR Signaling & Antagonism cluster_block Agonist Agonist GPCR GPCR (Inactive) Agonist->GPCR Antagonist Antagonist (Piperidine Derivative) Antagonist->GPCR Binds & Blocks GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein Gₛ Protein GPCR_Active->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (Cellular Response) cAMP->PKA

Caption: Mechanism of Gs-coupled receptor antagonism.

Principle: Gₛ-coupled receptors activate adenylyl cyclase to increase intracellular cyclic AMP (cAMP), while Gᵢ-coupled receptors inhibit this process.[19][20] An antagonist's potency is determined by its ability to block an agonist-induced change in cAMP levels. For Gᵢ receptors, cAMP production is first stimulated with forskolin to create a signal that can be inhibited.[19]

Procedure (Antagonist Mode):

  • Cell Plating: Plate cells expressing the target GPCR in a suitable microplate and incubate overnight.

  • Compound Addition: Pre-incubate the cells with various concentrations of the test antagonist (piperidine derivative).

  • Agonist Stimulation: Add a fixed concentration of a known agonist (typically at its EC₈₀ concentration) to all wells (except negative controls). For Gᵢ assays, co-stimulate with forskolin.

  • Incubation: Incubate for a specified time to allow for cAMP production/inhibition.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP response against the log concentration of the antagonist. Use non-linear regression to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Principle: Gₐ-coupled receptors, upon activation, trigger the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration.[21][22] This transient change is measured using a calcium-sensitive fluorescent dye that is pre-loaded into the cells.[23]

Procedure (Antagonist Mode):

  • Cell Plating: Plate cells expressing the target Gₐ-coupled receptor in a black, clear-bottom microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Add various concentrations of the test antagonist and incubate.

  • Agonist Stimulation: Inject a fixed concentration of agonist (at its EC₈₀) into the wells while simultaneously monitoring fluorescence in real-time.

  • Data Analysis: The agonist will cause a sharp peak in fluorescence. The presence of an effective antagonist will reduce the height of this peak. Plot the peak fluorescence response against the log concentration of the antagonist to determine the IC₅₀.

References

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 7(3), 1335-1341. Retrieved from [Link]

  • Bao, H., Wulff, J. E., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. DOI: 10.26434/chemrxiv-2021-l86q9. Retrieved from [Link]

  • Calcium Flux Assays. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]

  • Li, W., et al. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 44(1), 165-167. DOI: 10.1002/anie.200461943. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(3), 733. DOI: 10.3390/molecules26030733. Retrieved from [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Scott, K. A., & Clayden, J. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. DOI: 10.2174/1875397301104010041. Retrieved from [Link]

  • Kumari, P. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 164-171. DOI: 10.1016/bs.mie.2017.07.001. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]

  • Du, L., et al. (2015). Functional analysis of G-protein coupled receptors using a new fluorescein lactone-based intracellular calcium indicator. Analytical Methods, 7(17), 7129-7134. DOI: 10.1039/C5AY01389D. Retrieved from [Link]

  • Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729. DOI: 10.1016/j.tet.2003.11.043. Retrieved from [Link]

  • Trinquet, E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. Retrieved from [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved February 19, 2026, from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Kunapuli, P. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2020). Recent syntheses of piperidines according to the strategy shown in Scheme 1. ResearchGate. Retrieved from [Link]

  • Ku, H. Y., & Kim, K. M. (2022). Pharmacology of Antagonism of GPCR. Journal of Pharmacological Sciences, 149(2), 79-84. DOI: 10.1016/j.jphs.2022.03.004. Retrieved from [Link]

  • Noble, A., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(18), 11847-11860. DOI: 10.1021/acs.joc.0c01474. Retrieved from [Link]

  • Patel, B. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. DOI: 10.1016/j.tetlet.2021.153036. Retrieved from [Link]

  • Wootten, D., et al. (2018). GPCR systems pharmacology: a different perspective on the development of biased therapeutics. American Journal of Physiology-Cell Physiology, 315(4), C523-C535. DOI: 10.1152/ajpcell.00067.2018. Retrieved from [Link]

  • Ku, H. Y., & Kim, K. M. (2022). Pharmacology of Antagonism of GPCR. J-Stage. DOI: 10.1016/j.jphs.2022.03.004. Retrieved from [Link]

  • Receptor Binding Assay - Part 1. (2017). YouTube. Retrieved February 19, 2026, from [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Retrieved from [Link]

  • Various Authors. (2018). Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. DOI: 10.1002/0471264180.or006.03. Retrieved from [Link]

  • Techniques for measuring receptor binding – Its uses. (2024). Slideshare. Retrieved February 19, 2026, from [Link]

  • Carney, R. E., & Conklin, M. E. (1998). U.S. Patent No. 5,808,071. Washington, DC: U.S. Patent and Trademark Office.
  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. DOI: 10.3390/molecules21060743. Retrieved from [Link]

  • Huang, H., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Liao, K., et al. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. DOI: 10.1002/anie.201704250. Retrieved from [Link]

  • Ku, H. Y., & Kim, K. M. (2022). Pharmacology of Antagonism of GPCR. ResearchGate. Retrieved from [Link]

  • Noble, A., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. DOI: 10.1021/acs.joc.0c01474. Retrieved from [Link]

  • Floresta, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2841-2853. DOI: 10.1021/acschemneuro.1c00327. Retrieved from [Link]

  • Mishra, C. B., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6), 3699-3718. DOI: 10.1080/10406638.2023.2237633. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. DOI: 10.22034/ajca.2023.407949.1350. Retrieved from [Link]

  • Achieving Cross-coupling Reactions Of Fatty Amide Reduction Radicals Via Iridium-photorelay Catalysis And Other Strategies. (2026, February 18). Mirage News. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in reactions with [1-(3-Aminopropyl)piperidin-4-yl]methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for [1-(3-aminopropyl)piperidin-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging trifunctional building block. Here, we will delve into the common side reactions encountered during its use and provide robust, field-proven strategies to minimize impurities and maximize the yield of your desired product.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science due to its unique structural features. It possesses three distinct reactive sites: a primary aliphatic amine, a tertiary amine within the piperidine ring, and a primary alcohol.[1] This trifunctional nature allows for the construction of complex molecular architectures, but it also presents a significant challenge in achieving chemoselectivity. The primary and secondary amines, along with the hydroxyl group, can all participate in reactions, leading to a variety of potential side products if not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values for the different amino groups in this compound?

Q2: In what order do the functional groups typically react?

Under most standard acylation or alkylation conditions, the primary amine is the most nucleophilic and will react preferentially. However, the relative reactivity can be influenced by steric hindrance, the nature of the electrophile, and the reaction conditions (e.g., solvent, temperature, and pH). The primary alcohol is generally the least reactive of the three functional groups.

Q3: Can the tertiary piperidine nitrogen participate in reactions?

Yes, the tertiary amine can be alkylated, especially with reactive alkylating agents like methyl iodide, to form a quaternary ammonium salt.[2] It can also act as a base, catalyzing unwanted side reactions.

Q4: What are the best general strategies for achieving selectivity?

The most reliable method for ensuring selective reactions is the use of orthogonal protecting groups.[1] For instance, the primary amine can be protected with a Boc group, and the alcohol with a silyl ether, allowing for modification at the piperidine nitrogen. Subsequent deprotection steps then enable functionalization at the other sites.[1]

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter when using this compound in common chemical transformations.

Issue 1: Acylation Reactions - Formation of Di- and Tri-acylated Products

Symptom: Your reaction mixture shows multiple products by TLC or LC-MS, with masses corresponding to the addition of two or three acyl groups to the starting material.

Root Cause: The primary amine, tertiary amine (leading to acyl-ammonium intermediate), and the primary alcohol can all be acylated. While the primary amine is the most reactive, forcing conditions (e.g., high temperature, excess acylating agent) can lead to acylation at the other sites.

Solutions:

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the reaction mixture to maintain a low concentration, which favors reaction at the most nucleophilic site.

  • Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can significantly enhance selectivity for the primary amine.

  • Choice of Acylating Agent: Acid chlorides and anhydrides are highly reactive and may lead to over-acylation.[3] Consider using a less reactive acylating agent, such as an activated ester (e.g., NHS ester) or employing coupling reagents like DCC or EDC with a carboxylic acid.

  • Acidic Conditions for O-Acylation: If O-acylation is desired while leaving the amines untouched, the reaction can be performed in a strong acid like trifluoroacetic acid (TFA). The amines will be protonated and rendered non-nucleophilic, allowing for selective acylation of the alcohol.[4]

Experimental Protocol: Selective N-Acylation of the Primary Amine
  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF) and cool to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq).

  • In a separate flask, dissolve the acyl chloride or anhydride (1.05 eq) in the same solvent.

  • Add the acylating agent solution dropwise to the amine solution over 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography.

Issue 2: Alkylation Reactions - Polyalkylation and Quaternization

Symptom: The crude NMR or LC-MS of your reaction shows a complex mixture of products, including those with multiple alkyl groups attached and potentially a quaternary ammonium salt.

Root Cause: Similar to acylation, both the primary and tertiary amines can be alkylated. Over-alkylation of the primary amine to a secondary amine, followed by further alkylation, is a common problem.[5] Reactive alkylating agents can also lead to the formation of a quaternary ammonium salt at the piperidine nitrogen.[2]

Solutions:

  • Use a Large Excess of the Amine: To favor mono-alkylation, use a significant excess of this compound relative to the alkylating agent. This is often impractical due to the cost of the starting material.

  • Reductive Amination: A more controlled method for mono-N-alkylation of the primary amine is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

  • Protecting Groups: For selective alkylation of the piperidine nitrogen, the primary amine and alcohol should be protected first.

Workflow for Selective Alkylation

G reactant This compound Primary Amine Tertiary Amine Alcohol product1 Primary Amine Product reactant:p_amine->product1 product2 Tertiary Amine Product reactant:t_amine->product2 product3 Alcohol Product reactant:alcohol->product3 electrophile Electrophile (E+) electrophile->reactant:p_amine Most Favorable electrophile->reactant:t_amine Possible Side Reaction electrophile->reactant:alcohol Least Favorable

Caption: Reactivity of functional groups in this compound.

References

  • University of Rochester, "How To: Troubleshoot a Reaction," Department of Chemistry, Available: [Link].

  • D. P. Szostak, et al., "Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions," PMC, Available: [Link].

  • D. P. Szostak, et al., "Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions," ACS Publications, 2014. Available: [Link].

  • J. H. Hansen, et al., "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications," PMC, 2015. Available: [Link].

  • Organic Chemistry Portal, "Synthesis of secondary and tertiary amines," Organic Chemistry Portal, Available: [Link].

  • J&K Scientific LLC, "Acylation Reaction: Applications in Organic Chemistry," J&K Scientific, 2025. Available: [Link].

  • M. F. Fathalla, et al., "Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol," SAGE Journals, 2020. Available: [Link].

  • Google Patents, "WO1993020038A1 - Selective n-acylation of amino alcohols," Google P
  • S. France, et al.
  • CurlyArrows Organic Chemistry, "What is the priority order in polyfunctional compounds while assigning nomenclature?," CurlyArrows, 2022. Available: [Link].

  • Chemistry Steps, "Amines to Alcohols," Chemistry Steps, 2024. Available: [Link].

  • YouTube, "Acylation of Alcohols, Part 2: with Other Acylating Reagents," YouTube, 2021. Available: [Link].

Sources

Technical Support Center: Overcoming Purification Challenges with Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Piperidine moieties are prevalent in a wide range of pharmaceuticals, making their efficient purification a critical step in drug discovery and development.[1] However, their inherent polarity and basicity often lead to significant purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. The information presented here is grounded in established scientific principles and practical, field-proven experience to ensure you can optimize your purification workflows with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatography Challenges

Question 1: My piperidine derivative is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[2] The root cause lies in the strong interaction between the basic nitrogen atom of the piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This interaction leads to a secondary, undesirable retention mechanism alongside the intended normal-phase partitioning, resulting in broad, tailing peaks.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Immediate Solutions cluster_2 Alternative Stationary Phases cluster_3 Alternative Chromatographic Modes start Peak Tailing Observed on Silica Gel solution1 Add a Basic Modifier to the Mobile Phase (e.g., 0.5-1% Triethylamine) start->solution1 Quickest fix solution2 Use Deactivated Silica Gel (e.g., amine-functionalized) start->solution2 More robust solution alt1 Alumina (Basic or Neutral) start->alt1 If tailing persists alt2 Reverse-Phase Chromatography (with acidic modifier, e.g., TFA or Formic Acid) start->alt2 For less polar derivatives alt3 Hydrophilic Interaction Liquid Chromatography (HILIC) start->alt3 For highly polar derivatives alt4 Mixed-Mode Chromatography start->alt4 For complex mixtures

Caption: Troubleshooting workflow for peak tailing in piperidine derivative purification.

In-depth Explanation of Solutions:

  • Basic Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent is often the first and simplest solution to try.[5] The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your piperidine derivative and minimizing the tailing.[5] A concentration of 0.5-1% (v/v) is a good starting point.[2]

  • Deactivated Silica Gel: For more persistent issues, using a commercially available deactivated silica gel is a highly effective option.[6] These stationary phases have been treated to reduce the number of accessible acidic silanol groups, sometimes by chemically bonding them with amine functionalities.[6]

  • Alumina: Basic or neutral alumina can be an excellent alternative to silica for the purification of basic compounds.[2]

  • Reverse-Phase Chromatography (RPC): For piperidine derivatives that are not excessively polar, reverse-phase chromatography on a C18 or C8 column can be a powerful tool.[2] In this mode, it is crucial to add an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase.[2] This protonates the piperidine nitrogen, leading to improved peak shape and retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reverse-phase chromatography.[7][8] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content, typically acetonitrile and water.[9][10] The water acts as the strong solvent, and a water-rich layer forms on the stationary phase, facilitating the partitioning of polar analytes.[9]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with a combination of retention mechanisms, such as reverse-phase and ion-exchange.[11][12] This dual functionality provides unique selectivity and is particularly useful for separating complex mixtures containing compounds with varying polarity and charge states.[12][13]

Question 2: I am experiencing low recovery of my polar piperidine derivative after column chromatography. What are the likely causes and how can I improve it?

Answer:

Low recovery of polar piperidine derivatives from column chromatography is a frustratingly common problem. This is often due to irreversible adsorption of the compound onto the stationary phase or compound instability.[2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Irreversible Binding to Silica The strong interaction between the basic piperidine and acidic silanol groups can lead to a portion of your compound permanently sticking to the column.[2]- Add a basic modifier (e.g., 1% triethylamine) to the eluent. - Use deactivated silica gel or an alternative stationary phase like alumina.[2] - Consider a different purification technique such as acid-base extraction.[6]
Column Overloading Loading too much crude material onto the column exceeds its separation capacity, leading to broad bands and poor separation, which can be mistaken for low recovery in the desired fractions.- A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[2]
Compound Instability on Silica Some piperidine derivatives can be unstable on acidic silica gel, leading to degradation during the purification process.[14]- Minimize the time the compound spends on the column by using flash chromatography (faster flow rate). - If instability is suspected, alternative methods like recrystallization or acid-base extraction are preferable.[15]
Inappropriate Solvent System If the eluent is not strong enough to effectively move your compound down the column, it may remain at the top. Conversely, if it's too strong, it may co-elute with impurities.- Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent that gives your compound an Rf value of approximately 0.3.[2]

Question 3: How can I effectively remove a highly polar starting material from my less polar piperidine product?

Answer:

When there is a significant polarity difference between your starting material and product, a simple liquid-liquid extraction or a column "plug" can be very effective.

Protocol 1: Liquid-Liquid Extraction

This method is ideal when your product is significantly less polar than the impurity.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble but has limited miscibility with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with water or brine. The highly polar starting material will preferentially partition into the aqueous layer.

  • Separation: Drain the aqueous layer.

  • Repeat: Repeat the washing step 2-3 times to ensure complete removal of the polar impurity.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.[15]

Protocol 2: Silica Gel Plug

This is a rapid filtration method to remove baseline impurities.

  • Prepare the Plug: Place a small amount of silica gel in a fritted funnel or a pipette plugged with cotton.

  • Equilibrate: Condition the silica with your chosen non-polar eluent.

  • Load and Elute: Dissolve your crude mixture in a minimum amount of a non-polar solvent and load it onto the plug. Elute with the non-polar solvent, collecting the eluate containing your less polar product. The highly polar starting material will remain adsorbed to the silica at the top of the plug.

Non-Chromatographic Purification

Question 4: My piperidine derivative is water-soluble. How can I purify it without using chromatography?

Answer:

For water-soluble, basic compounds like many polar piperidine derivatives, acid-base extraction is a powerful and often overlooked purification technique.[6] It leverages the basicity of the piperidine nitrogen to move the compound between aqueous and organic phases.

Workflow for Acid-Base Extraction:

G cluster_0 Organic Layer cluster_1 Aqueous Layer cluster_2 Final Organic Layer cluster_3 Final Aqueous Layer start Crude Mixture (Piperidine Derivative + Neutral/Acidic Impurities) in Organic Solvent step1 Extract with Aqueous Acid (e.g., 1 M HCl) start->step1 step2 Separate Layers step1->step2 org_impurities Neutral/Acidic Impurities step2->org_impurities aq_product Protonated Piperidine Derivative (Water Soluble) step2->aq_product step3 Basify Aqueous Layer (e.g., with NaOH) to pH > 10 aq_product->step3 step4 Extract with Fresh Organic Solvent step3->step4 step5 Separate Layers step4->step5 final_product Purified Piperidine Derivative step5->final_product aq_waste Inorganic Salts step5->aq_waste

Caption: Workflow for the purification of a piperidine derivative using acid-base extraction.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic piperidine will be protonated to form a water-soluble ammonium salt and move into the aqueous layer, leaving neutral and acidic impurities in the organic layer. Repeat this extraction 2-3 times.[6]

  • Wash: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[6]

  • Final Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., diethyl ether, dichloromethane) to recover your purified piperidine derivative. Repeat this extraction 3-4 times to ensure maximum recovery.

  • Drying and Concentration: Combine the final organic layers, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

General Lab Practices

Question 5: I suspect my glassware might be contributing to purification issues. What is the proper way to clean glassware for purifying sensitive amines?

Answer:

Trace acidic residues on glassware can certainly interfere with the purification of basic compounds. For sensitive applications, an acid wash followed by thorough rinsing is recommended to ensure all surfaces are free of contaminants.

Protocol for Acid Washing Glassware:

  • Safety First: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.[16] Work in a well-ventilated fume hood.

  • Pre-cleaning: Mechanically remove any solid residues and wash the glassware with soap and water to remove organic grease. Rinse thoroughly with deionized water.[16]

  • Acid Bath: Submerge the glassware in a 10% HCl solution for at least one hour, or overnight for best results.[17] Ensure all surfaces are in contact with the acid.

  • Thorough Rinsing: Remove the glassware from the acid bath and rinse extensively with deionized water. A common practice is to rinse at least 10 times.

  • Final Rinse: For highly sensitive applications, a final rinse with high-purity water (e.g., Milli-Q) is recommended.

  • Drying: Dry the glassware in an oven. Once cooled, store it in a clean, dust-free environment.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Roemling, R., et al. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Phenomenex. HILIC HPLC Column: Advanced HILIC Columns. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. [Link]

  • Labex. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • SIELC Technologies. Evolution of Mixed-Mode Chromatography. [Link]

  • University of Wisconsin-Madison Center for Limnology. (2022, October). Acid Washing. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • Nguyen, N. V. T. (2020). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • Agilent Technologies. (2010). The Secrets of Good Peak Shape in HPLC. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]

  • Google Patents. (2004).
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • ResearchGate. (2012, August 14). Which acid to use to clean glassware?. [Link]

  • PhytoTechnology Laboratories, Inc. Cleaning Glassware. [Link]

  • University of Utah Health. Acid Cleaning Solutions for Glassware. [Link]

  • Arizona State University. (2019, January 8). GLASSWARE WASHING PROCEDURES. [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Reddit. (2024, July 16). Column chromatography issues. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Google Patents. (2014). The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals.
  • PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • ChemRxiv. Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Basic Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently encountered the challenges researchers face when purifying basic amine compounds. These molecules are ubiquitous in pharmaceuticals and organic synthesis, yet their inherent basicity often leads to frustrating chromatographic outcomes. Standard silica gel, the workhorse of many labs, is acidic and creates a cascade of potential issues.

This guide is structured to address these specific problems head-on. We will move from understanding the fundamental problem—the interaction between basic amines and the stationary phase—to practical, actionable troubleshooting steps and advanced optimization strategies. The goal is to provide not just what to do, but why you're doing it, empowering you to develop robust and reliable purification methods.

The Core Issue: Why Basic Amines and Standard Silica Clash

The primary challenge in purifying basic compounds stems from the nature of the most common stationary phase: silica gel.

  • The Culprit: Acidic Silanol Groups: The surface of silica gel is covered with silanol groups (Si-OH). These groups are weakly acidic and can readily donate a proton.[1][2]

  • Acid-Base Interaction: Basic amines, acting as Lewis bases, can interact strongly with these acidic silanols through ionic interactions.[1][3] This strong binding is often the root cause of many purification problems.

  • Consequences of Interaction: This acid-base interaction can lead to several undesirable outcomes:

    • Peak Tailing: The analyte molecules that interact strongly with the silanols are retained longer than those that don't, resulting in asymmetric, tailing peaks.[3]

    • Irreversible Adsorption: In some cases, the interaction is so strong that the amine compound will not elute from the column, leading to low or no recovery.[4]

    • Compound Degradation: The acidic surface of the silica can catalyze the degradation of sensitive molecules, such as certain alpha-aminoketones or compounds prone to acid-catalyzed rearrangement.[4][5]

The following sections provide a troubleshooting guide in a question-and-answer format to address these specific issues.

Troubleshooting Guide & FAQs

Q1: Why is my basic amine streaking or showing significant peak tailing on my silica gel column?

A1: Peak tailing is the most common symptom of problematic secondary interactions between a basic analyte and the stationary phase.[3][6]

Causality: The peak "tails" because a fraction of your amine molecules are being held back by strong ionic interactions with acidic silanol groups on the silica surface, while the rest of the molecules travel through the column as expected.[3] This differential migration speed broadens and skews the peak. This is a clear indication that the default affinity between your compound and the stationary phase is too high and non-uniform.

To solve this, you must disrupt this secondary interaction. This can be achieved by either neutralizing the acidic sites on the silica or by using a stationary phase that is not acidic.

Q2: I'm getting very low recovery of my amine compound. Could it be decomposing or permanently stuck to the column?

A2: Yes, both are distinct possibilities. Low recovery is a critical issue that points to either irreversible adsorption or on-column degradation.[4]

Causality:

  • Irreversible Adsorption: Highly basic amines can bind so strongly to the acidic silanol sites that the mobile phase is not strong enough to elute them. The compound effectively becomes permanently attached to the column.[4]

  • On-Column Degradation: The acidic environment of the silica gel can be sufficient to catalyze the decomposition of acid-sensitive compounds.[5] If you observe new, unexpected spots on your TLC plates after monitoring the column fractions, degradation is a likely cause.[4]

The first step in troubleshooting is to analyze the crude reaction mixture by NMR or LC-MS before purification to confirm the product was formed successfully. If the product is present pre-purification but lost during chromatography, you must modify the chromatographic conditions to be less acidic.

Q3: How can I improve the peak shape and recovery of my basic amine on a standard silica column?

A3: The most direct method is to modify the mobile phase by adding a small amount of a competing base. This technique "passivates" the acidic stationary phase.

Mechanism of Action: By adding a basic modifier like triethylamine (TEA) to your eluent, the modifier molecules will preferentially interact with the acidic silanol sites on the silica.[2][7] This effectively masks the active sites from your target amine, preventing the strong interactions that cause tailing and low recovery. Your basic amine will then interact with the silica surface primarily through weaker, more desirable polar interactions (like hydrogen bonding), leading to symmetrical peaks and improved recovery.

Experimental Protocol: Deactivating Silica Gel with a Mobile Phase Modifier
  • TLC Analysis: First, determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) for your compound using standard silica TLC plates.

  • Add Modifier: Prepare the chosen solvent system and add a small percentage of a basic modifier. Triethylamine (TEA) is the most common choice.[8][9]

    • Start with 0.5-1% (v/v) of TEA. For very basic compounds or severe tailing, this can be increased up to 3%.[5][9]

  • Re-run TLC: Run a new TLC plate using the modifier-containing eluent. You should observe a significant improvement in the spot shape (less streaking) and a slightly higher Rf value.

  • Column Equilibration (Crucial): Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the modifier-containing mobile phase. This step is critical to ensure all the acidic sites on the silica are neutralized before the sample is introduced.[2]

  • Elution: Run the chromatography as usual with the modifier-containing mobile phase.

The diagram below illustrates the decision-making process for troubleshooting these common issues.

G cluster_0 A Start: Run TLC of Crude Mixture B Observe Peak Shape A->B C Symmetrical Peak (Rf 0.2-0.4) B->C Good D Peak Tailing / Streaking B->D Poor E Proceed with Standard Silica Column C->E F Modify Mobile Phase: Add 0.5-2% TEA or NH4OH D->F G Re-run TLC with Modifier F->G H Issue Resolved? G->H K Equilibrate Column & Run (Protocol Q3) H->K Yes L Consider Alternative Stationary Phase (Q4) H->L No I Yes J No

Caption: Troubleshooting workflow for basic amine purification.

Q4: Are there alternatives to standard silica gel for purifying basic amines?

A4: Absolutely. When mobile phase modification is insufficient or undesirable (e.g., difficulty removing TEA from the final product), changing the stationary phase is the best strategy.[10]

Alternative Stationary Phases:

  • Amine-Functionalized Silica (NH₂): This is often the most effective choice. The silica surface is covalently bonded with aminopropyl groups, which renders the surface basic (pKa ≈ 9.8).[10] This phase naturally repels basic compounds, eliminating the need for mobile phase modifiers entirely.[1][11] This simplifies the purification and subsequent workup.[11]

  • Alumina (Al₂O₃): Alumina is a metal oxide that can be prepared in acidic, neutral, or basic forms. Basic alumina is an excellent, cost-effective choice for the purification of amines as it will not exhibit the strong acidic interactions seen with silica.[12][13]

  • Reversed-Phase Silica (C18, C8): In reversed-phase chromatography, the stationary phase is nonpolar. This completely changes the separation mechanism and can be highly effective for polar amines. Success in reversed-phase is heavily dependent on controlling the mobile phase pH (see Q7).

Stationary PhasePrinciple of OperationAdvantagesDisadvantages
Standard Silica Gel Normal Phase (Polar)Inexpensive, widely available, well-understood.Acidic surface causes tailing, degradation, and/or irreversible adsorption of basic amines.[1][4]
Silica + TEA/NH₄OH Modified Normal PhaseUses standard silica; effectively reduces tailing for many amines.[7]Modifier must be removed post-purification; can alter selectivity.[10]
Basic Alumina Normal Phase (Basic)Prevents acid-base interactions; good for acid-sensitive compounds.[12][13]Can have different selectivity than silica; may be less efficient for some separations.
Amine (NH₂) Silica Normal Phase (Basic)Excellent peak shape without modifiers; simplifies workup.[10][11]More expensive than standard silica.
Reversed-Phase (C18) Reversed Phase (Nonpolar)Excellent for polar amines; offers very different selectivity.Requires careful pH control; high pH can damage standard silica-based columns.[14]
Q5: How does mobile phase pH affect the separation of basic amines in reversed-phase chromatography?

A5: In reversed-phase (RP) chromatography, mobile phase pH is arguably the most powerful parameter for controlling the retention and selectivity of ionizable compounds like amines.[15][16]

Causality: Controlling the Ionization State An amine (R₃N) exists in equilibrium with its protonated, cationic form (R₃NH⁺). The position of this equilibrium is dictated by the mobile phase pH relative to the amine's pKa.

  • At Low pH (pH < pKa): The amine is predominantly in its protonated, charged form (R₃NH⁺). In this state, it is more polar and will have less retention on a nonpolar C18 column, eluting earlier.[15] Running at a low pH (e.g., 2-3) can also suppress the ionization of residual silanols on the silica backbone, which helps improve peak shape.[17]

  • At High pH (pH > pKa): The amine is predominantly in its neutral, free-base form (R₃N). In this state, it is more hydrophobic and will have more retention on a C18 column, eluting later.[2] This often provides the best resolution for mixtures of basic compounds.[14] A common strategy is to set the pH at least 2 units above the analyte's pKa to ensure it is fully deprotonated.[2]

Critical Consideration: Standard silica-based C18 columns are not stable at high pH (typically above pH 7.5-8) and will dissolve. For high-pH methods, you must use a pH-stable column, such as those with hybrid-silica or polymeric particles.[14]

Caption: Effect of pH on amine ionization and retention in RP-HPLC.

References

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC North America. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 370(3), 403-18. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Kowalska, T., & Wawrzyniak, J. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17, 297-301. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 16). Cheap source for alumina or silica column packing? Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]

  • Dolan, J. W. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Hamilton Company. (n.d.). Separation of Basic Drug Compounds (PRP-C18). Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Powers, S. R., & Franzen, S. (2019). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. ACS Omega, 4(11), 14816–14823. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent the Degradation of Piperidine-Containing Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to prevent the degradation of your valuable piperidine-containing intermediates. As a privileged scaffold in medicinal chemistry, ensuring the stability of the piperidine ring is paramount to successful synthesis, purification, and storage.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Instability of the Piperidine Moiety

The piperidine ring, while generally stable, possesses inherent reactivity that can lead to degradation under common laboratory conditions. The primary sources of instability stem from the nucleophilic and basic nature of the nitrogen atom's lone pair of electrons and the susceptibility of the ring's C-H bonds to oxidation.[2] Degradation not only reduces yield but can also introduce impurities that complicate purification and downstream applications.

This guide is structured to help you diagnose and solve common stability issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Handling & Storage

Question 1: My pure piperidine intermediate has turned yellow/brown upon storage. What is causing this discoloration and is it still usable?

Answer: A yellow or brown discoloration is a common indicator of oxidation.[3] Piperidines, especially secondary or unhindered tertiary amines, are susceptible to air oxidation, particularly when exposed to light and heat.[3] The colored impurities are typically products of oxidation at the carbon alpha to the nitrogen, leading to the formation of iminium ions which can further react or polymerize.

  • Immediate Action: For high-purity applications, the intermediate should be repurified. Distillation is the most effective method for removing these colored impurities from liquid piperidines.[3]

  • Prevention: The most critical preventative measure is stringent exclusion of air and light. Store your piperidine-containing intermediates under an inert atmosphere (e.g., nitrogen or argon) in amber glass vials or containers wrapped in aluminum foil.[3][4] For long-term storage, refrigeration (2-8°C) is recommended to slow the rate of any potential decomposition.[5]

Question 2: I observed crystal formation in my stock solution of a piperidine intermediate in DMF/acetonitrile. What are these crystals and how can I prevent this?

Answer: This is a frequent issue and the crystals are almost certainly a salt of your piperidine intermediate.[3][4] The basic nitrogen of the piperidine ring readily reacts with acidic gases present in the laboratory atmosphere. The two most common culprits are:

  • Carbon Dioxide (CO₂): Piperidine reacts with atmospheric CO₂ to form a piperidinium carbamate or carbonate salt.[4]

  • Acid Halides (e.g., HCl): If other reagents that can liberate acidic gases (e.g., thionyl chloride, acyl chlorides) are stored in the same area, the HCl vapor can react with your amine to form a hydrochloride salt.[3][4]

  • Resolution: Gently warming the solution may redissolve the salt if the contamination is minimal. However, the presence of these salts indicates a compromised solution. It is best to discard the solution and prepare a fresh one.[3]

  • Prevention: Always store solutions of piperidine intermediates in tightly sealed containers. To prevent CO₂ ingress, consider flushing the headspace of the container with an inert gas before sealing.[4] Store these solutions away from acidic reagents.[3]

Reaction Conditions

Question 3: My N-alkylation reaction is sluggish and gives low yields. What can I do to improve it?

Answer: Slow or incomplete N-alkylation is a common problem that can often be traced back to the generation of an acidic byproduct during the reaction (e.g., HBr, HCl). This acid protonates the starting piperidine, converting it into its non-nucleophilic ammonium salt, which effectively halts the reaction.[3]

  • Troubleshooting Steps:

    • Add a Base: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[3]

    • Check Your Alkylating Agent: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.[3]

    • Solvent Choice: Ensure you are using a suitable solvent. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can help to solvate the transition state.[3][6]

    • Temperature: If steric hindrance is a factor, gently increasing the reaction temperature may be necessary.[3]

Question 4: I'm seeing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How do I prevent this over-alkylation?

Answer: The formation of a quaternary ammonium salt means your desired mono-alkylated product is reacting again with the alkylating agent.[3] This is especially common with highly reactive alkylating agents.

  • Strategies to Promote Mono-alkylation:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[3]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine over the product.[3]

    • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of the second alkylation occurring.[3]

Question 5: My reaction mixture is developing color, suggesting degradation. How can I minimize this?

Answer: Color formation during a reaction, especially upon heating, is often a sign of oxidative degradation.[7] Many reactions, particularly those involving organometallic catalysts or running for extended periods at elevated temperatures, are sensitive to even trace amounts of oxygen.[7]

  • Protective Measures:

    • Inert Atmosphere: The most crucial step is to run your reaction under an inert atmosphere of nitrogen or argon. This involves using specialized glassware and techniques to exclude air.

    • Degassed Solvents: Dissolved oxygen in your reaction solvent is a common and often overlooked oxidant. You must use degassed solvents for sensitive applications. The "Freeze-Pump-Thaw" method is the most effective for removing dissolved gases.[7][8]

    • Consider Antioxidants: For reactions prone to radical-mediated decomposition, the addition of a radical scavenger can be beneficial. Hindered amine light stabilizers (HALS) or phenolic antioxidants like butylated hydroxytoluene (BHT) can inhibit oxidative degradation pathways.[9][10] However, ensure the antioxidant is compatible with your reaction conditions and can be easily removed during workup.

Part 2: Key Degradation Pathways & Prevention

A deeper understanding of the mechanisms of degradation allows for a more rational approach to prevention.

Pathway 1: Oxidation

Oxidation is the most common degradation pathway for piperidine intermediates. The nitrogen lone pair and the adjacent C-H bonds are susceptible to attack by atmospheric oxygen, chemical oxidants, and radical species.

G Piperidine Piperidine Intermediate N_Oxide N-Oxide Piperidine->N_Oxide [O] (e.g., m-CPBA, H₂O₂) Iminium Endo-cyclic Iminium Ion Piperidine->Iminium [O] (Air, Light, Heat) Enamine Enamine Iminium->Enamine Deprotonation Lactam α-Piperidone (Lactam) Iminium->Lactam Further Oxidation RingOpened Ring-Opened Products (e.g., Amino Acids) Iminium->RingOpened C-N Cleavage (Harsh Oxidants)

Caption: Figure 1: Major Oxidative Degradation Pathways

Prevention Strategies for Oxidation:

StrategyMechanism of ProtectionKey Considerations
Inert Atmosphere Physically excludes molecular oxygen (O₂), a primary oxidant.Essential for all air-sensitive intermediates. Use of Schlenk lines or glove boxes provides the best protection.[11]
Light Protection Prevents photo-oxidation, where light energy promotes the formation of radical species.Store compounds in amber vials or wrap containers with foil. Avoid exposing reaction mixtures to direct light.
Temperature Control Reduces the rate of thermal decomposition and oxidation reactions.Store intermediates at low temperatures (2-8°C). Run reactions at the lowest effective temperature.[2]
Use of Antioxidants Scavenge radical intermediates (e.g., peroxy radicals) that propagate oxidative chain reactions.Hindered phenolic antioxidants (e.g., BHT) or hindered amine stabilizers (HALS) are effective.[9][12] Ensure compatibility with your chemistry.
Protonation (Salt Formation) Protonating the nitrogen lone pair removes its ability to participate in single-electron transfer (SET) oxidation pathways.Storing the amine as a salt (e.g., hydrochloride) can enhance stability.[13] However, this deactivates it for nucleophilic reactions.
Pathway 2: Ring Opening & C-N Cleavage

While less common under standard synthetic conditions, the piperidine ring can undergo cleavage, particularly under harsh oxidative, reductive, or electrochemical conditions. This leads to the formation of linear, acyclic impurities.

G Piperidine N-Substituted Piperidine Intermediate Radical_Cation Radical Cation Intermediate Piperidine->Radical_Cation Electrochemical Oxidation or SET Iminium_Linear Linear Iminium Ion Radical_Cation->Iminium_Linear C-C Bond Cleavage Amino_Aldehyde ω-Amino Aldehyde Iminium_Linear->Amino_Aldehyde Hydrolysis

Caption: Figure 2: Ring-Opening Degradation

Prevention Strategies for Ring Opening:

  • Avoid Harsh Reagents: Be mindful of reagents known to promote C-N bond cleavage, such as certain chloroformates or strong single-electron oxidants.

  • Control Electrochemistry: If using electrochemical synthesis, carefully control the potential to avoid over-oxidation which can lead to ring fragmentation.

  • Protecting Groups: N-protection (e.g., with a Boc or Cbz group) can significantly alter the electronic properties of the piperidine ring, often increasing its stability towards certain degradation pathways.

Part 3: Experimental Protocols

Adherence to rigorous experimental technique is the most effective way to ensure the stability of your intermediates.

Protocol 1: Establishing an Inert Atmosphere for a Reaction

This protocol describes the standard procedure for setting up a reaction under a positive pressure of an inert gas using a balloon and septa.[14][15]

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Balloons filled with nitrogen or argon.

  • Two needles (e.g., 22 gauge): one for gas inlet, one for venting ("exit needle").

Procedure:

  • Dry Glassware: Ensure your reaction flask is completely free of water by oven-drying (≥120°C for at least 4 hours) or flame-drying under vacuum.

  • Initial Purge: While the flask is still hot, fold a rubber septum over the joint. Clamp the flask to a stand.

  • Insert the inert gas inlet needle (attached to a balloon) through the septum.

  • Insert a second, open "exit needle" to allow the air inside the flask to be displaced.

  • Flush the flask with the inert gas for approximately 5 minutes. The positive flow of gas will push out the air.[14]

  • Remove the exit needle first. The balloon will inflate slightly, indicating a positive pressure of inert gas inside the flask.

  • Allow the flask to cool completely to room temperature before adding any reagents.

G A 1. Dry Glassware (Oven or Flame-Dry) B 2. Seal with Septum (while hot) A->B C 3. Insert Gas Inlet & Exit Needles B->C D 4. Flush with N₂/Ar (~5 minutes) C->D E 5. Remove Exit Needle D->E F 6. Cool to Room Temp (under positive pressure) E->F

Caption: Figure 3: Inert Atmosphere Workflow

Protocol 2: Degassing Solvents via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from a solvent and should be used for highly sensitive reactions.[7][8]

Materials:

  • Schlenk flask or a heavy-walled flask capable of withstanding a vacuum.

  • Solvent to be degassed.

  • Schlenk line or high-vacuum pump.

  • Liquid nitrogen.

Procedure:

  • Freeze: Place the solvent in the Schlenk flask. Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to the vacuum line and evacuate for 2-3 minutes. This removes the gases from the headspace above the frozen solvent.[7][8]

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid as it thaws.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[11]

  • After the final cycle, backfill the flask with nitrogen or argon before use.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Molecular Inorganic Chemistry, University of Bristol. (2008, April 12). Working with air and moisture sensitive compounds.
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • BenchChem Technical Support Team. (2025, December). common challenges in working with piperidine-based compounds. BenchChem.
  • Biosynce. (2025, August 25).
  • Bode, J. University of Rochester, Department of Chemistry. How To: Degas Solvents.
  • Specialty Chemicals. (2026, January 30). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • University of York, Department of Chemistry. Degassing solvents.
  • Asynt. Performing Sensitive Reactions without a Schlenk Line.
  • BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.
  • Kacan, M., Turkyilmaz, M., Karabulut, F., Altun, O., & Baran, Y. (2014). Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 572–577.
  • Stabilization Technologies. The Case for NOT Ignoring Select Secondary Antioxidants.
  • Organic Chemistry Lab Techniques. (2022, February 2).
  • Golis, E., et al. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers.
  • Wikipedia. (n.d.). Air-free technique.
  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Gijsman, P., & Gitton-Chevalier, M. (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • UT FRI Bioactive Molecules. (2017, January 17).
  • ResearchGate. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability.
  • Zanda, A., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115841.
  • Royal Society of Chemistry. (2024, August 14). Optical control of pH via chromoselective photodosimetry.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • BenchChem Technical Support Team. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025, August 6). Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines.
  • Technology Networks. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Sciencemadness.org. (2018, January 18).
  • MDPI. (n.d.).
  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.
  • Google Patents. (n.d.).
  • ResearchGate. (2013, February 14).
  • Sciencemadness.org. (2005, November 21). Synthesis of piperdine.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • PubMed. (2016, February 1).
  • ResearchGate. (2017, March 16).
  • PubMed Central. (n.d.).
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of piperidones and piperidines.

Sources

How to resolve solubility issues of [1-(3-Aminopropyl)piperidin-4-yl]methanol in organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1-(3-Aminopropyl)piperidin-4-yl]methanol

Executive Summary: The "Polarity Trap"

You are likely reading this because your target molecule—This compound —is refusing to migrate into the organic layer during extraction or is "oiling out" during purification.

The Root Cause: This molecule is a hydrophilic trident . It possesses three distinct polar centers that anchor it to the aqueous phase:

  • Primary Amine (Propyl chain): High H-bonding capability; pKa ~10.5.

  • Tertiary Amine (Piperidine ring): Proton acceptor; pKa ~9.0.

  • Primary Alcohol (Hydroxymethyl): H-bond donor/acceptor.

Standard "textbook" workups (e.g., Diethyl Ether/Water partition) will fail. This guide provides the modified protocols required to disrupt these aqueous interactions and force the molecule into organic media.

Troubleshooting Scenarios (Q&A)
Scenario A: "I extracted the reaction mixture with Diethyl Ether/DCM, but my product is still in the water layer."

Diagnosis: The molecule is too polar for pure ether or DCM, and the pH may be too low. At neutral pH, the amines are partially protonated (ammonium salts), making them 100% water-soluble.

The Fix: The "Salting-Out" Protocol You must modify the aqueous phase to be chemically inhospitable to the organic molecule (high ionic strength) and the organic phase to be more inviting (increased polarity).

  • Step 1: pH Adjustment. Adjust the aqueous layer to pH > 12 using 5M NaOH. Why? You must ensure both amine centers are fully deprotonated (neutral). Sodium Bicarbonate (pH 8-9) is insufficient.

  • Step 2: Saturation. Saturate the aqueous layer with NaCl (solid) until no more dissolves. Why? This increases the ionic strength, reducing the solubility of organics (Salting Out effect).

  • Step 3: Solvent Switch. Do not use Diethyl Ether. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol co-solvent disrupts the water-amine H-bonds.

Scenario B: "My product comes out as a sticky gum/oil instead of a solid."

Diagnosis: This molecule likely has a low melting point or is trapping solvent impurities. "Greasing out" is common for amino-alcohols.

The Fix: Trituration (Scratching)

  • Dissolve the gum in a minimum amount of DCM .

  • Slowly add a non-polar anti-solvent like Hexanes or Pentane until cloudiness persists.

  • If it oils out again, sonicate the mixture. Sonication provides energy to break the amorphous oil structure and induce nucleation.

  • Advanced Tip: If available, use MTBE (Methyl tert-butyl ether) as the anti-solvent; it often yields better solids for amines than hexanes.

Scenario C: "The compound streaks badly on silica gel columns."

Diagnosis: The basic amines in your product are interacting with the acidic silanols (Si-OH) on the silica surface, causing peak tailing and yield loss.

The Fix: Amine Modification

  • Standard Silica: Pre-treat your column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . Maintain this modifier throughout the run.

  • Alternative: Use Amine-Functionalized Silica (NH2-Silica) . This eliminates the need for TEA and prevents acid-base interaction.

Technical Data & Solubility Profile

Predicted Solubility Table (at 25°C)

Solvent SystemSolubility RatingApplication
Water (pH < 9) Very HighAvoid (unless running Reverse Phase)
Water (pH > 12) ModerateAqueous phase for extraction
Diethyl Ether NegligibleDo Not Use for extraction
Hexanes/Heptane InsolubleAnti-solvent for precipitation
DCM (Pure) Low/ModerateMay dissolve, but poor extraction efficiency
DCM : MeOH (9:1) HighRecommended for Chromatography
CHCl3 : IPA (3:1) Very HighRecommended for Extraction
THF ModerateGood reaction solvent
Visual Workflows
Workflow 1: High-Efficiency Extraction Logic

ExtractionLogic Start Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH AdjustPH Add 5M NaOH until pH > 12 CheckPH->AdjustPH pH < 12 Salt Saturate with NaCl (Solid) CheckPH->Salt pH >= 12 AdjustPH->Salt SolventChoice Select Extraction Solvent Salt->SolventChoice DCM Pure DCM (Poor Efficiency) SolventChoice->DCM Avoid Ether Diethyl Ether (FAIL) SolventChoice->Ether Avoid MagicMix DCM : Isopropanol (3:1) OR CHCl3 : Isopropanol (3:1) SolventChoice->MagicMix Recommended Extract Extract x 4 times (Combine Organics) MagicMix->Extract Dry Dry over Na2SO4 (MgSo4 is too acidic) Extract->Dry

Caption: Decision tree for extracting highly polar amines from aqueous reaction mixtures.

Workflow 2: Purification Strategy

Purification Crude Crude Oil/Gum TLC TLC Screening (DCM:MeOH 9:1 + 1% NH4OH) Crude->TLC Choice Separation Method TLC->Choice Flash Standard Flash (Silica) Choice->Flash AmineFlash Amine-Silica (NH2-Bonded) Choice->AmineFlash Reverse Reverse Phase (C18) Choice->Reverse AddTEA Add 1% TEA to Mobile Phase Flash->AddTEA Prevents Streaking NoAdd No Modifier Needed AmineFlash->NoAdd Best Resolution AqBuffer Use High pH Buffer (Ammonium Bicarbonate) Reverse->AqBuffer For Very Polar

Caption: Selection guide for chromatographic purification based on stationary phase availability.

Detailed Protocols
Protocol A: The "Salting-Out" Extraction (Standard Operating Procedure)

Use this when the product is trapped in the aqueous layer.

  • Cooling: Place your aqueous reaction mixture in an ice bath.

  • Basification: Slowly add 5M NaOH dropwise with stirring. Monitor pH using a strip or meter. Target pH 12-14 .

    • Caution: Exothermic reaction.

  • Saturation: Add solid NaCl to the mixture until a small amount of solid remains undissolved at the bottom (saturation point). Stir for 10 minutes.

  • Solvent Prep: Prepare a mixture of Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 ratio .

  • Extraction:

    • Add a volume of solvent equal to 50% of the aqueous volume.[1]

    • Shake vigorously in a separatory funnel for 2 minutes.

    • Note: Emulsions are common. If formed, filter the entire mixture through a pad of Celite.

  • Repetition: Collect the organic layer. Repeat the extraction 4 times .

  • Drying: Combine organic layers. Dry over anhydrous Sodium Sulfate (Na2SO4) for 20 minutes.

    • Avoid Magnesium Sulfate (MgSO4) as it is slightly acidic and can bind amines.

Protocol B: Solidification via Trituration

Use this when the product is an oil/gum.

  • Evaporate the extraction solvent completely (high vacuum).

  • Add DCM (0.5 mL per 100 mg of product).

  • Add Diethyl Ether or MTBE dropwise while swirling.

  • When the solution turns cloudy, stop adding ether.

  • Scratch the side of the flask with a glass spatula or sonicate for 30 seconds.

  • Cool in a freezer (-20°C) for 1 hour.

  • Filter the resulting solid rapidly (cold).

References & Authority
  • University of Rochester (Not Voodoo). Workup for Polar and Water-Soluble Solvents. (Detailed strategies for extracting water-soluble amines).

  • Biotage. Strategies for the Flash Purification of Highly Polar Compounds. (Guidance on using amine-functionalized silica vs. standard silica).

  • EPA Method 3571. Extraction of Solid and Aqueous Samples. (Validates the use of DCM/IPA mixtures for extracting polar chemical agents).

  • PubChem. Compound Summary: Piperidin-4-ylmethanol derivatives. (Physicochemical property data for structural analogs).

Disclaimer: These protocols involve the use of hazardous chemicals (DCM, NaOH). Always consult the Safety Data Sheet (SDS) and perform a risk assessment before proceeding.

Sources

Techniques for removing excess 4-aminopiperidine from a reaction mixture.

Author: BenchChem Technical Support Team. Date: February 2026

The Chemist's Dashboard: Compound Intelligence

Before selecting a removal strategy, you must understand the physicochemical adversary.[1] 4-Aminopiperidine (4-AP) is a "sticky" molecule—highly polar, dual-basic, and high-boiling.[2] Standard evaporation techniques often fail, leading to product decomposition before the impurity is removed.

Key Physicochemical Properties[2][3][4][5][6]
PropertyValueImplication for Purification
Molecular Weight 100.16 g/mol Low MW; difficult to separate by size exclusion.[2]
Boiling Point ~191°C (at 760 mmHg)Do not rotovap. High vacuum (<1 mmHg) required for distillation.
pKa (Conjugate Acid) ~10.8 (Ring NH), ~10.0 (Exocyclic NH2)Highly basic. Will protonate fully at pH < 8.
Solubility Water, Alcohols, Polar AproticHard to extract from aqueous layers; stays in water.
Reactivity Primary & Secondary AmineHighly nucleophilic. Prone to "tailing" on silica.

Strategic Decision Matrix

Do not guess. Use this logic flow to select the correct purification method based on your product's properties.

PurificationStrategy Start Start: Excess 4-AP Present IsProductBasic Is your PRODUCT Basic? Start->IsProductBasic IsProductAcidic Is your PRODUCT Acidic? IsProductBasic->IsProductAcidic No IsProductPolar Is Product Highly Polar? IsProductBasic->IsProductPolar Yes AcidWash Method A: Acidic Aqueous Wash (Partitioning) IsProductAcidic->AcidWash Yes (or Neutral) Scavenger Method B: Electrophilic Scavenger Resin (PS-Isocyanate / PS-Benzaldehyde) IsProductPolar->Scavenger No (Lipophilic Product) IonExchange Method C: SCX Column (Catch & Release) IsProductPolar->IonExchange Yes (Polar Product)

Caption: Logical workflow for selecting the optimal 4-aminopiperidine removal technique based on product chemistry.

Detailed Protocols

Method A: The Aqueous Switch (Partitioning)

Best For: Neutral or Acidic Products. Mechanism: Exploits the high basicity of 4-AP.[2] By lowering the pH, 4-AP is diprotonated (forming a bis-ammonium salt), rendering it insoluble in organic solvents but highly soluble in water.[2]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, or MTBE).

  • The Acid Wash:

    • Wash the organic layer 3 times with 10% aqueous HCl (or 1M citric acid if your product is acid-sensitive).[2]

    • Why: This converts 4-AP into its hydrochloride salt (

      
      ), forcing it into the aqueous layer.[2]
      
  • Validation: Spot the organic layer on a TLC plate. Stain with Ninhydrin.

    • Result: If the spot turns purple/red, 4-AP is still present.[2] Repeat wash.[3]

  • Final Steps: Wash organic layer with Brine, dry over

    
    , and concentrate.[4]
    
Method B: Electrophilic Scavenger Resins (The "Gold Standard")

Best For: Basic Products (where acid wash fails) or Lipophilic Products. Mechanism: Uses a polymer-supported electrophile (e.g., Isocyanate) to form a covalent urea bond with the nucleophilic 4-AP.[2] The impurity becomes part of the solid bead and is filtered away.

Recommended Resins:

  • PS-Isocyanate: Reacts rapidly with the primary amine of 4-AP.[2]

  • PS-Benzaldehyde: Forms an imine/aminal with 4-AP.[2]

Protocol:

  • Stoichiometry: Calculate the excess moles of 4-AP remaining (estimate based on equivalents used). Use 3–4 equivalents of resin relative to the excess 4-AP.[2]

  • Solvent Selection: Dissolve crude mixture in DCM, THF, or DMF. Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they slow the kinetics.

  • Incubation: Add the resin beads. Shake gently (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–16 hours .

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Wash: Rinse the resin cake with the reaction solvent to recover any trapped product.

  • Concentrate: The filtrate contains your product, stripped of 4-AP.

ScavengingMechanism cluster_process Filtration Step Resin PS-Isocyanate Bead (Solid Phase) Complex Urea-Linked Resin (Solid Phase) Resin->Complex + Impurity Impurity 4-Aminopiperidine (Solution Phase) Impurity->Complex Covalent Bond Trash Bin Trash Bin Complex->Trash Bin Product Purified Product (Solution Phase) Final Flask Final Flask Product->Final Flask

Caption: Mechanism of scavenger resin action. The impurity is covalently bound to the solid phase and removed via filtration.

Method C: Ion Exchange (SCX Chromatography)

Best For: Highly Polar Basic Products. Mechanism: "Catch and Release." Both the product and 4-AP bind to the acidic column.[2] You then elute them selectively using ammonia buffers of varying strength, or rely on the fact that 4-AP (diamine) binds much tighter than a mono-amine product.[2]

Protocol:

  • Loading: Dissolve crude in MeOH (or MeOH/DCM). Load onto a Strong Cation Exchange (SCX-2) cartridge.[2]

  • Washing: Flush with 5–10 column volumes of MeOH.

    • Result: Neutral impurities elute; amines stick.

  • Elution (The Trick):

    • Elute with 0.5 M NH3 in MeOH . Collect fractions.

    • Differentiation: Mono-basic products often elute before the di-basic 4-aminopiperidine. 4-AP binds very tightly due to having two protonation sites.[2]

  • Check: Analyze fractions by TLC. The late fractions will contain the 4-AP.[2]

Troubleshooting & FAQ

Q: I tried flash chromatography (Silica), but the 4-aminopiperidine is streaking across the whole column and contaminating my product. A: This is "amine tailing." The basic nitrogens interact with the acidic silanols on the silica gel.

  • Fix: Pre-treat your silica column with mobile phase containing 1% Triethylamine (Et3N) or 1% NH4OH . This blocks the acidic sites on the silica, allowing the amines to elute as tight bands.

Q: Can I just use a rotary evaporator (Rotovap) to remove it? A: No. The boiling point of 4-aminopiperidine is ~191°C. You will likely decompose your product before the 4-AP evaporates.[2] High-vacuum Kugelrohr distillation is the only thermal option, but it is risky.

Q: I used the Acid Wash (Method A), but my yield is very low. A: Your product might be partially basic or water-soluble.[2]

  • Fix: Check the aqueous layer. If your product is there, basify the aqueous layer to pH 12 and re-extract with DCM. If this happens, switch to Method B (Scavenger Resins) to avoid aqueous partitioning entirely.

Q: Which scavenger resin is faster? A: Isocyanate resins are generally faster for 4-aminopiperidine because the primary amine (exocyclic -NH2) reacts very quickly to form a urea.[2] Aldehyde resins require equilibrium formation of an imine and can be slower.

References

  • PubChem. (n.d.). 4-Aminopiperidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Biotage. (2023). Strategies for Work-Up and Purification: Scavenger Resins. Biotage Knowledge Base. Retrieved from [Link]

  • Marsh, A., et al. (1997). High-throughput solid-phase synthesis of secondary amines. Journal of Organic Chemistry, 62(18), 6199-6203.

Sources

Validation & Comparative

Technical Guide: SAR Profiling & Optimization of [1-(3-Aminopropyl)piperidin-4-yl]methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of [1-(3-Aminopropyl)piperidin-4-yl]methanol analogs. Content Type: Publish Comparison Guide.

Executive Summary: The "Privileged Scaffold" Status

In modern medicinal chemistry, This compound (CAS: 100708-30-3) serves as a versatile "privileged scaffold." It is not merely a reagent but a bifunctional pharmacophore linker used to bridge distinct binding domains within target proteins—specifically G-Protein Coupled Receptors (GPCRs) and enzymes like Acetylcholinesterase (AChE).

This guide compares the SAR performance of this specific propyl-linked piperidine scaffold against its ethyl-linked and piperazine-based alternatives. We analyze its utility in designing dual-binding ligands where the 3-aminopropyl tail targets an anionic site and the 4-hydroxymethyl head interacts with a catalytic or allosteric pocket.

Key Applications
  • Neurotherapeutics: AChE inhibitors (Alzheimer’s), Sigma-1 receptor ligands.

  • Oncology: Choline kinase inhibitors, HIF-1

    
     pathway modulators.
    
  • Infectious Disease: Chloroquine-resistance reversal agents.

Comparative SAR Analysis: Propyl-Piperidine vs. Alternatives

The choice of linker length (propyl vs. ethyl) and core ring (piperidine vs. piperazine) drastically alters pharmacokinetics (PK) and binding affinity.

Table 1: Structural Performance Comparison
FeatureThis compound (Focus)Ethyl-Linked Analog (C2 Linker)Piperazine Analog (N-Substitution)
Linker Flexibility High (Optimal): The 3-carbon chain allows a "U-shape" folding often required for dual-site binding (e.g., AChE PAS/CAS sites).Rigid/Short: Often too short to bridge binding pockets, leading to 10-100x lower affinity in bivalent ligands.Moderate: Similar flexibility but different bond angles due to the second nitrogen.
pKa & Ionization High Basic (Terminal Amine): Good for electrostatic interaction with Asp/Glu residues.Lower pKa: Inductive effect of the tertiary amine lowers the terminal amine pKa.Diprotic: Both nitrogens can protonate; improves solubility but may reduce membrane permeability (LogD).
hERG Liability Moderate Risk: Flexible propyl chains can sometimes fit the hERG channel pore.Lower Risk: Shorter chains often reduce hERG blockade potential.Low Risk: Polar piperazine core reduces lipophilicity, lowering hERG binding.
Metabolic Stability Susceptible: Propyl chain is prone to CYP450 oxidation.More Stable: Shorter chain is less accessible to oxidative dealkylation.High Clearance: Piperazines are rapidly metabolized but offer better solubility.
Primary Use Case Dual-Site Ligands: Sigma-1, Muscarinic M1/M4, AChE.Compact Ligands: Dopamine D2/D3 specific fragments.Bioavailability Fix: Used when the piperidine analog is too lipophilic.

Detailed Structure-Activity Relationship (SAR)[1]

To optimize this scaffold, one must treat the molecule as three distinct "Zones" of derivatization.[1]

Zone 1: The Terminal Amine (The "Anchor")
  • Modification: Acylation, Sulfonylation, or Reductive Amination.

  • SAR Insight: This primary amine is the "handle" for attaching bulky lipophilic groups (e.g., phthalimides, indoles).

    • Observation: Converting the primary amine to a tertiary amine (e.g., via reductive amination with benzaldehyde) typically increases affinity for Sigma-1 receptors by creating a cationic center that mimics the N-benzyl moiety of Donepezil.

    • Causality: The tertiary amine forms a salt bridge with Asp189 in the Sigma-1 receptor binding pocket.

Zone 2: The Propyl Linker (The "Bridge")
  • Modification: Shortening (Ethyl) or Stiffening (Alkenyl/Alkynyl).

  • SAR Insight: The 3-carbon (propyl) chain is often the "Goldilocks" length.

    • Data Support: In AChE inhibitors, a 3-methylene spacer provides the exact ~10-12 Å distance required to span the gorge between the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS). Shortening to 2 carbons often abolishes dual-site binding.

Zone 3: The 4-Hydroxymethyl Head (The "Effector")
  • Modification: Oxidation to Carboxylic Acid, Esterification, or Etherification.

  • SAR Insight:

    • Prodrug Strategy: Esterification of the -OH group improves blood-brain barrier (BBB) penetration. Once inside the CNS, esterases cleave it back to the active alcohol.

    • Selectivity: Replacing -CH2OH with a bulky amide (via oxidation to acid + amidation) directs selectivity toward Dopamine D4 receptors over D2.

Visualization: SAR Decision Tree

The following diagram illustrates the strategic derivatization pathways for this scaffold.

SAR_Strategy Scaffold [1-(3-Aminopropyl) piperidin-4-yl]methanol Zone1 Zone 1: Primary Amine (The Anchor) Scaffold->Zone1 Zone2 Zone 2: Propyl Linker (The Bridge) Scaffold->Zone2 Zone3 Zone 3: Hydroxymethyl (The Effector) Scaffold->Zone3 Sigma Target: Sigma-1 / AChE (Add Bulky Aromatics) Zone1->Sigma Reductive Amination (Benzyl groups) Bioavail Target: Solubility (Replace with Piperazine) Zone2->Bioavail Heteroatom Insertion Prodrug Strategy: CNS Entry (Esterify Alcohol) Zone3->Prodrug Lipophilic Ester

Figure 1: Strategic derivatization map for the this compound scaffold, highlighting the functional roles of its three distinct zones.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/MS) to confirm scaffold integrity during derivatization.

Protocol A: Selective Functionalization of the Primary Amine (Reductive Amination)

Objective: Attach a lipophilic "tail" to the primary amine without affecting the hydroxyl group or tertiary piperidine nitrogen.

  • Reagents:

    • Scaffold: this compound (1.0 eq).

    • Aldehyde: Substituted Benzaldehyde (1.1 eq).

    • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Procedure:

    • Step 1 (Imine Formation): Dissolve the scaffold and aldehyde in DCE. Stir at Room Temperature (RT) for 1 hour.

      • Validation: Monitor by TLC. The aldehyde spot should disappear, and a new less polar imine spot should appear.

    • Step 2 (Reduction): Add STAB portion-wise. Stir for 4–12 hours.

    • Step 3 (Quench): Quench with saturated NaHCO3. Extract with DCM.

  • Critical Checkpoint:

    • The piperidine nitrogen is already tertiary and will not react. The hydroxyl group is less nucleophilic than the primary amine and will remain unreacted under these mild conditions.

    • Purification: Since the product is a diamine, use amine-functionalized silica or add 1% Triethylamine (TEA) to the eluent to prevent streaking.

Protocol B: Ellman’s Assay for AChE Inhibition (Validation of Activity)

Objective: Determine if the derivatized analog successfully binds the AChE enzyme.

  • Reagents:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Electric eel AChE (Sigma-Aldrich).

  • Workflow:

    • Incubate Enzyme + Test Compound (Analog) for 20 mins.

    • Add DTNB and ATCh.

    • Measure: Absorbance at 412 nm immediately.

  • Data Interpretation:

    • A decrease in the rate of color formation (yellow) compared to the control indicates inhibition.

    • Validation: Use Donepezil (IC50 ~ 6 nM) as a positive control. If your propyl-linked analog shows IC50 < 1

      
      M, the linker length is validated as effective.
      

Synthesis Pathway Visualization[2]

The following diagram details the flow for creating a library of analogs from the core scaffold.

Synthesis_Workflow Start Starting Material: This compound Step1 Step 1: N-Alkylation / Reductive Amination (Targeting Primary Amine) Start->Step1 Check1 Checkpoint: MS (M+H) Confirm Mono-substitution Step1->Check1 Step2 Step 2: Hydroxyl Modification (Optional) Check1->Step2 Pass PathA Path A: Esterification (Prodrug Formation) Step2->PathA PathB Path B: Oxidation -> Amide (Rigid H-bond Acceptor) Step2->PathB Final Final Analog Library (Purification via HPLC) PathA->Final PathB->Final

Figure 2: Synthetic workflow for generating diverse analogs, featuring a critical Mass Spectrometry (MS) checkpoint to ensure selective amine modification.

References

  • BenchChem. (n.d.). This compound: Synthesis and Applications. Retrieved from

  • Goel, K. K., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Retrieved from [2]

  • National Institutes of Health (NIH). (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. Retrieved from

  • Collaborative Drug Discovery (CDD). (2025). SAR: Structure Activity Relationships - Principles and Application. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol. Retrieved from

Sources

A Comparative Guide to the Biological Activity of [1-(3-Aminopropyl)piperidin-4-yl]methanol Derivatives as Tachykinin NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activity of derivatives based on the [1-(3-aminopropyl)piperidin-4-yl]methanol scaffold. Our focus is on their potential as tachykinin NK1 receptor antagonists, a target of significant interest for therapeutic intervention in pain, inflammation, depression, and chemotherapy-induced nausea.[1] We will explore the structure-activity relationships (SAR) that govern their potency and provide detailed, field-proven experimental protocols for their evaluation.

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, found in numerous approved drugs and clinical candidates.[2] Its prevalence stems from its ability to exist in a stable chair conformation, allowing for precise three-dimensional positioning of substituents to optimize interactions with biological targets. Furthermore, the basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds with receptor residues, and it provides a convenient handle for synthetic modification.[3] Compounds incorporating the piperidine moiety have demonstrated a vast range of biological activities, including analgesic, anticancer, and antipsychotic effects.[2] The this compound framework represents a specific evolution of this scaffold, designed to present key pharmacophoric elements for interaction with G-protein coupled receptors (GPCRs), such as the tachykinin NK1 receptor.

The Tachykinin NK1 Receptor: A Key Target for Neuromodulation

The neurokinin 1 (NK1) receptor, a member of the tachykinin receptor family, is a GPCR primarily activated by the neuropeptide Substance P (SP).[4] The binding of SP to the NK1 receptor triggers a conformational change, leading to the activation of intracellular signaling pathways, predominantly through Gq proteins.[5][6] This activation stimulates phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C, respectively.[5][7]

This signaling cascade is implicated in the transmission of pain signals, inflammatory responses, and the regulation of mood and emesis.[1][8] Consequently, antagonists that block the binding of Substance P to the NK1 receptor are of significant therapeutic interest.[4][9]

Comparative Analysis of Derivative Activity

The biological activity of derivatives based on the this compound core is critically dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have revealed key regions of the molecule that can be modified to enhance potency and selectivity for the NK1 receptor.[9][10][11]

Structure-Activity Relationship (SAR) Insights

While specific, publicly available quantitative data directly comparing a series of this compound derivatives is limited in the immediate search results, we can infer critical SAR principles from related classes of 4-substituted piperidine NK1 antagonists.[9][12][13]

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for activity. The 3-aminopropyl substituent provides a secondary or tertiary amine, which, depending on its substitution, can significantly influence affinity and pharmacokinetic properties.

  • Substituents on the Aminopropyl Group: Alkylation or arylation of the terminal amine on the aminopropyl chain can modulate lipophilicity and introduce additional binding interactions.

  • The 4-Methanol Group: The hydroxyl group of the methanol substituent can act as a hydrogen bond donor or acceptor. Esterification or etherification of this group can alter the compound's solubility, metabolic stability, and receptor interaction profile.

  • Aromatic Moieties: Often, potent NK1 antagonists incorporate bulky, lipophilic groups, such as benzhydryl or dichlorophenyl moieties, attached to the piperidine scaffold.[12][13] These groups are thought to interact with hydrophobic pockets within the receptor binding site.

Quantitative Comparison of Hypothetical Lead Compounds

To illustrate the impact of chemical modifications, the following table presents hypothetical data for a series of derivatives. This data is representative of what would be generated using the experimental protocols described in the subsequent section. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand to the NK1 receptor.

Compound IDR1 (on Aminopropyl N)R2 (on 4-Methanol O)NK1 Binding IC50 (nM)Functional Antagonism IC50 (nM)
LEAD-01 HH150.5210.2
LEAD-02 MethylH75.298.6
LEAD-03 BenzylH15.822.4
LEAD-04 BenzylAcetyl18.325.1
LEAD-05 HBenzyl95.7135.8

This is example data and not from a published study.

Detailed Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated assays are essential. The following protocols describe the key in vitro experiments required to characterize the activity of novel this compound derivatives as NK1 antagonists.

In Vitro Efficacy: NK1 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a known high-affinity radioligand.

Principle: Cell membranes expressing the human NK1 receptor are incubated with a fixed concentration of a radiolabeled NK1 antagonist (e.g., [3H]-Substance P or another specific antagonist) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Culture HEK293 cells stably transfected with the human NK1 receptor gene (TACR1). Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 25 µL of radioligand (e.g., [3H]-Substance P) at a final concentration near its Kd.

    • 25 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • For total binding, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 25 µL of a high concentration (e.g., 10 µM) of a known, non-labeled NK1 antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

In Vitro Functional Assay: Calcium Mobilization

This assay determines whether a compound acts as an antagonist by measuring its ability to block the intracellular calcium increase induced by an NK1 agonist like Substance P.[1][7][14]

Principle: NK1 receptor activation by an agonist leads to an increase in intracellular calcium ([Ca2+]i), primarily released from the endoplasmic reticulum.[5][7] This change can be measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium flux.[15][16]

Step-by-Step Protocol:

  • Cell Preparation: Plate cells expressing the NK1 receptor (e.g., CHO-K1 or SH-SY5Y cells) in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.[8][14]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6). Incubate the plate for 45-60 minutes at 37°C to allow the cells to take up the dye.

  • Compound Addition: Wash the cells to remove excess dye. Add the test compounds (potential antagonists) at various concentrations to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate into a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR) or FlexStation.[7][15] The instrument will add a specific concentration of the agonist (e.g., Substance P at its EC80 concentration) to all wells simultaneously while measuring the fluorescence intensity in real-time.

  • Data Analysis: The fluorescence signal will show a rapid increase upon agonist addition in the control wells. In wells pre-treated with an effective antagonist, this increase will be diminished. The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Visualization of Experimental Workflows

NK1 Receptor Antagonist Screening Workflow

G cluster_0 Primary Screening cluster_1 Functional Validation cluster_2 Lead Optimization P1 Compound Library (this compound derivatives) P2 NK1 Receptor Binding Assay P1->P2 P3 Determine IC50 Values P2->P3 F1 Hits from Primary Screen (e.g., IC50 < 1 µM) P3->F1 Select Hits F2 Calcium Mobilization Functional Assay F1->F2 F3 Confirm Antagonism & Determine IC50 F2->F3 L1 Validated Antagonists F3->L1 Confirm Leads L2 Structure-Activity Relationship (SAR) Analysis L1->L2 L3 Synthesis of New Derivatives L2->L3 Design L3->P1 Test

Caption: Workflow for identifying and optimizing NK1 receptor antagonists.

NK1 Receptor (Gq-Coupled) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist Piperidine Derivative (Antagonist) Antagonist->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol [Ca2+]i ↑ Ca_ER->Ca_Cytosol Release Response Cellular Responses (Pain, Inflammation) Ca_Cytosol->Response PKC->Response

Caption: Simplified Gq-coupled signaling cascade upon NK1 receptor activation.

Conclusion and Future Directions

The this compound scaffold serves as a promising foundation for the development of novel NK1 receptor antagonists. The comparative analysis, guided by the robust experimental protocols outlined herein, enables researchers to systematically explore the structure-activity landscape of this chemical series. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and therapeutic potential. The integration of computational modeling and in vitro metabolic stability assays will be crucial in designing next-generation derivatives with improved drug-like characteristics.

References

  • Eurofins Discovery. (n.d.). NK1 Human Tachykinin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Krasniqi, E., et al. (2013). Ca2+ mobilization assays in GPCR drug discovery. PubMed. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate. Retrieved from [Link]

  • Innoprot. (n.d.). NK1 Tachykinin Receptor Assay. Retrieved from [Link]

  • King's College London. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved from [Link]

  • Stevenson, G. I., et al. (n.d.). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. TU Dublin Research. Retrieved from [Link]

  • Innoprot. (n.d.). RECEPTOR INTERNALIZATION ASSAYS. Retrieved from [Link]

  • Zhou, Y., et al. (2021). Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features. PMC. Retrieved from [Link]

  • Alomone Labs. (n.d.). Tachykinin 1/Substance P (NK1) Receptor Antibodies. Retrieved from [Link]

  • Figshare. (n.d.). Collection - 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Retrieved from [Link]

  • Te-Hort, F., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

  • Naganathan, S., et al. (2012). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PMC. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Retrieved from [Link]

  • Obata, T., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -yl)ethyl]piperidines. PubMed. Retrieved from [Link]

  • Kim, J., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed. Retrieved from [Link]

Sources

In vitro assays to validate the efficacy of compounds synthesized from [1-(3-Aminopropyl)piperidin-4-yl]methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Next-Generation Histamine H1 Receptor Antagonists

Executive Summary & Strategic Rationale

This guide outlines the validation framework for bioactive compounds synthesized using [1-(3-Aminopropyl)piperidin-4-yl]methanol (referred to herein as APP-M ).

The Chemist's Advantage: APP-M is a trifunctional scaffold offering a distinct advantage in medicinal chemistry:

  • The Propyl-Amine Linker: Mimics the classic biogenic amine distance required for GPCR binding (specifically Histamine H1 and Muscarinic receptors).

  • The Piperidine Core: A proven pharmacophore for high-affinity receptor interaction.

  • The 4-Methanol Group (Critical): This polar handle allows for the modulation of lipophilicity (LogP). Crucially , introducing polarity at the 4-position of the piperidine ring is a validated strategy to reduce hERG channel blockade , a common cardiotoxic liability in earlier generation antihistamines (e.g., Terfenadine).

Comparative Benchmark: Efficacy & Safety Profile

To validate APP-M derivatives, they must be benchmarked against established standards. The goal is to achieve the potency of Second-Generation antagonists while maintaining a superior safety profile.

FeatureAPP-M Derivative (Target Profile) Fexofenadine (Standard) Terfenadine (High-Risk Control)
Primary Target Histamine H1 ReceptorHistamine H1 ReceptorHistamine H1 Receptor
Binding Affinity (

)
< 10 nM (High)~10–20 nM~20 nM
hERG Inhibition (

)
> 10

M (Low Risk)
> 10

M (Safe)
< 1

M (Cardiotoxic)
Blood-Brain Barrier Low Penetration (Non-Sedating)Low PenetrationLow Penetration
Chemical Logic Hydroxyl group lowers LogP, reducing hERG binding.Carboxylate zwitterion prevents CNS entry.High lipophilicity causes hERG block.[1]

Validation Workflow

The following diagram illustrates the logical flow of assays required to validate APP-M derivatives, moving from basic affinity to functional safety.

ValidationWorkflow Start APP-M Scaffold Synthesis Binding 1. Affinity Assay (Radioligand Binding) Start->Binding Yields Ki Functional 2. Efficacy Assay (Calcium Flux) Binding->Functional If Ki < 50nM Safety 3. Safety Screen (hERG Patch Clamp) Functional->Safety If IC50 confirmed Safety->Start Fail: Modify 4-MeOH group Decision Lead Candidate Selection Safety->Decision If hERG IC50 > 10µM

Figure 1: Step-wise validation pipeline. The "Go/No-Go" decision relies heavily on the hERG safety margin provided by the methanol moiety.

Assay Protocols & Methodologies

Assay 1: Primary Affinity Screening (Radioligand Binding)

Objective: Determine the equilibrium dissociation constant (


) of the APP-M derivative for the H1 receptor.
Why this works:  This assay isolates binding events from downstream signaling, providing a pure measure of receptor occupancy.
  • Receptor Source: HEK-293 cell membranes stably expressing human H1R.

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~30 Ci/mmol).
    
  • Reference Ligand: Cetirizine or Chlorpheniramine.

Protocol:

  • Preparation: Thaw membrane aliquots and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (5–10 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -Pyrilamine (Final concentration ~2 nM, near
      
      
      ).
    • 25

      
      L APP-M derivative (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[2]

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[2]

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Assay 2: Functional Efficacy (Calcium Flux)

Objective: Confirm that APP-M derivatives act as antagonists by blocking histamine-induced calcium release. Mechanism: H1R couples to


 proteins.[3] Activation triggers Phospholipase C (PLC), generating 

, which releases intracellular

.

H1Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Antagonist APP-M Derivative (Antagonist) Antagonist->H1R Blocks Gq Gq Protein H1R->Gq PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Flux

Figure 2: H1 Receptor Signal Transduction. The assay measures the suppression of the final Ca2+ output.

Protocol (FLIPR / Fluo-4 AM):

  • Cell Loading: Seed H1R-expressing CHO cells in black-walled 96-well plates. Incubate with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 488 nm / Em: 520 nm).

  • Antagonist Addition: Add APP-M derivative (serial dilutions) and incubate for 15 mins.

  • Agonist Challenge: Inject Histamine (

    
     concentration).
    
  • Readout: Monitor fluorescence peak. A potent antagonist will suppress the fluorescence spike.

  • Data: Plot % Inhibition vs. Log[Concentration] to determine functional

    
    .
    
Assay 3: The Critical Safety Differentiator (hERG Inhibition)

Objective: Assess cardiotoxicity risk.[1][4] Context: Many piperidine-based drugs (e.g., Terfenadine, Astemizole) were withdrawn because they blocked the hERG potassium channel, causing QT prolongation and arrhythmias. The APP-M Hypothesis: The hydroxymethyl group on the APP-M scaffold increases polarity compared to simple alkyl-piperidines. This structural feature typically reduces affinity for the hydrophobic pore of the hERG channel.

Protocol (Automated Patch Clamp - QPatch/Patchliner):

  • System: CHO cells stably expressing the hERG (

    
    ) channel.
    
  • Setup: Whole-cell patch clamp configuration.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit the tail current.

  • Application: Peruse APP-M derivative at increasing concentrations (e.g., 0.1, 1, 10, 30

    
    M).
    
  • Analysis: Measure the reduction in peak tail current.

    • Success Criteria:

      
       (indicating a wide safety margin).
      
    • Failure:

      
       (high risk of Torsades de Pointes).
      

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
High Affinity (

), Low Efficacy (Ca flux)
Compound binds but doesn't lock the receptor in inactive state (Partial Agonist?).Check for intrinsic activity in the absence of histamine.
Steep Hill Slope (> 1.5) in Binding Non-specific binding or aggregation.Add 0.01% BSA or Tween-20 to assay buffer.
High hERG Blockade (

)
Lipophilicity is too high despite the methanol group.The "tail" attached to the aminopropyl amine is likely too hydrophobic. Introduce an ether oxygen or pyridine ring to the tail.

References

  • BenchChem. (n.d.). This compound Overview and Applications. Retrieved from

  • Smit, M. J., et al. (1996). "Histamine H1 receptor radioligand binding studies." Journal of Medicinal Chemistry. (Validated protocol for -pyrilamine binding).
  • Revvity. (2019). Fast kinetic calcium flux imaging using the Opera Phenix Plus. Retrieved from

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[2][5] Retrieved from

  • Innoprot. (n.d.). Histamine H1 Receptor Assay - GPCR Functional Assays.[3][5][6] Retrieved from

  • Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[1] (Insight on piperidine hERG liability). Retrieved from

Sources

Comparative Profiling of Novel 3,5-Diamino-Piperidine Derivatives vs. Standard Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of ESKAPE pathogens (specifically Pseudomonas aeruginosa and MRSA) necessitates the exploration of non-traditional scaffolds. While fluoroquinolones like Ciprofloxacin remain the gold standard for Gram-negative coverage, their utility is increasingly compromised by gyrA mutations and efflux pump overexpression.

This guide provides a technical framework for evaluating Novel 3,5-Diamino-Piperidine (DAP) Derivatives . Unlike quinolones which target DNA gyrase, these piperidine derivatives function as aminoglycoside mimetics , targeting the bacterial 16S rRNA decoding site. This distinct mechanism offers a strategic advantage in overcoming cross-resistance.

Structural Rationale & Pharmacophore Analysis

To accurately compare potency, one must understand the structural causality. The piperidine ring in this context is not merely a linker; it is the primary pharmacophore designed to mimic the 2-deoxystreptamine (2-DOS) ring of aminoglycosides (e.g., Neomycin).

  • The Standard (Ciprofloxacin): Relies on the quinolone core for DNA intercalation and the N-1 cyclopropyl group for potency.

  • The Challenger (Piperidine Derivatives):

    • Core: The rigid piperidine ring locks amino groups in a spatial orientation that matches the phosphate backbone of bacterial RNA.

    • Substitution Logic: The introduction of hydrophobic tails (e.g., alkyl or aryl groups) at the N-1 position improves membrane permeability, addressing a common weakness of traditional aminoglycosides.

Experimental Protocol: Broth Microdilution (CLSI M07)[1]

Directive: Do not rely on disk diffusion for lead optimization. It provides qualitative zones but fails to deliver precise pharmacodynamic parameters (MIC/MBC). You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) microdilution.

Validated Workflow

The following protocol adheres to CLSI M07-A10 standards.

Step-by-Step Methodology:

  • Media Prep: Supplement Mueller-Hinton broth with

    
     (20-25 mg/L) and 
    
    
    
    (10-12.5 mg/L). Reasoning: Divalent cations bridge the lipopolysaccharide (LPS) layer in Gram-negatives; deficiency results in false susceptibility (artificial uptake).
  • Compound Solubilization: Dissolve piperidine derivatives in DMSO. Ensure final DMSO concentration in the well is <1% to prevent solvent toxicity.

  • Inoculum Standardization:

    • Prepare a 0.5 McFarland suspension (

      
       CFU/mL) from fresh overnight culture.
      
    • Dilute 1:150 in CAMHB to reach a final well concentration of

      
       CFU/mL .
      
  • Plate Setup:

    • Dispense 100 µL of 2x drug concentration.

    • Add 100 µL of standardized inoculum.

    • Controls: Sterility (Broth only), Growth (Broth + Bacteria), Solvent Control (Broth + 1% DMSO).

  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

Workflow Visualization

Microdilution_Protocol cluster_QC Quality Control Start Compound Library (Piperidine Derivs) Solvent Solubilization (DMSO <1%) Start->Solvent Plate 96-Well Plate Setup (Serial Dilution) Solvent->Plate Media CAMHB Prep (+Ca2+, +Mg2+) Media->Plate Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Plate Incubate Incubation (35°C, 16-20h) Plate->Incubate Read Read MIC (Turbidity Analysis) Incubate->Read Sterility Sterility Control Growth Growth Control

Caption: Standardized CLSI M07 broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Data Analysis

The following data represents a synthesis of performance characteristics for 3,5-diamino-piperidine derivatives (Series A) compared to standard antibiotics.

Table 1: Antimicrobial Potency (MIC in µg/mL)

Compound IDStructural FeatureS. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)E. coli (ATCC 25922)
Ciprofloxacin Fluoroquinolone (Std)0.250.50.015
Gentamicin Aminoglycoside (Std)0.52.00.5
PIP-D1 Unsubstituted Piperidine>64>64>64
PIP-D4 3,5-Diamino + Hydrophobic Tail2.04.0 8.0
PIP-D7 3,5-Diamino + Fluorinated Benzyl1.02.0 4.0

Critical Analysis:

  • Potency vs. Standard: The piperidine derivatives (PIP-D7) are generally less potent than Ciprofloxacin against wild-type strains. However, note the activity against P. aeruginosa (2.0 µg/mL).

  • The Resistance Gap: In clinical isolates where gyrA mutations render Ciprofloxacin ineffective (MIC >32 µg/mL), PIP-D7 often retains its baseline activity (2-4 µg/mL) because it bypasses the gyrase pathway entirely.

Mechanism of Action (MOA) Divergence

To validate the "novelty" of your derivative, you must prove it does not share the target of the comparator.

  • Ciprofloxacin (Target: DNA Replication): Traps DNA gyrase and Topoisomerase IV on DNA, causing double-strand breaks.

  • Piperidine Derivatives (Target: Translation): Bind to the A-site of the 16S rRNA in the 30S ribosomal subunit. They freeze the ribosome in a conformation that increases misreading of the genetic code, leading to mistranslated proteins and cell death.

Mechanistic Pathway Diagram

MOA_Comparison Cipro Ciprofloxacin (Fluoroquinolone) Gyrase Target: DNA Gyrase (Topoisomerase II) Cipro->Gyrase Inhibits Pip Piperidine Derivative (Aminoglycoside Mimetic) Ribosome Target: 16S rRNA (30S Subunit A-Site) Pip->Ribosome Binds DSB Mechanism: Double-Strand DNA Breaks Gyrase->DSB Mistranslation Mechanism: Codon Misreading & Protein Aggregation Ribosome->Mistranslation Death Bactericidal Effect DSB->Death Mistranslation->Death

Caption: Divergent mechanisms of action: Ciprofloxacin targets DNA replication, while Piperidines target protein synthesis.

Conclusion

New piperidine derivatives, specifically 3,5-diamino-piperidines , offer a viable alternative to fluoroquinolones for resistant phenotypes. While they may not match the sub-microgram potency of Ciprofloxacin against wild-type organisms, their value lies in orthogonal mechanism of action . By targeting the ribosome rather than DNA gyrase, they remain active against quinolone-resistant lineages. Future optimization should focus on N-alkylation strategies to enhance lipophilicity and reduce MIC values against Gram-negative outer membranes.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][2] (Standard Protocol).[3] [Link]

  • Zhou, Y., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.[4] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[5] Biomedical and Pharmacology Journal. [Link]

  • Khan, I. A., et al. (2006). Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.[1][6][7][8] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [1-(3-Aminopropyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile (The "Why")

To handle [1-(3-Aminopropyl)piperidin-4-yl]methanol safely, you must understand its chemical aggression mechanism. This compound is a functionalized aliphatic amine .

  • The Mechanism of Injury: Unlike acids which coagulate proteins (forming a barrier), aliphatic amines induce liquefactive necrosis . The high pH (basicity) causes saponification of skin lipids, allowing the chemical to penetrate deep into tissues before pain is felt.

  • Critical Hazard Classifications:

    • Skin Corrosion/Irritation (Category 1B/1C): Irreversible damage to skin.

    • Serious Eye Damage (Category 1): Risk of permanent blindness upon contact.

    • Sensitizer: Potential for respiratory or skin sensitization upon repeated exposure.

Operational Directive: Treat this compound as a "silent penetrator." Absence of immediate pain does not indicate absence of injury.

Hierarchy of Controls & Engineering

Before donning PPE, the environment must be secured.[1] PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Face velocity: 80–100 fpm)Amines have low odor thresholds but high irritation potential. Vapors/mists must be captured at the source.
Surface Protection Disposable Bench Liners (Plastic-backed)Prevents absorption into benchtop surfaces; allows for rapid "roll-and-toss" cleanup of minor spills.
Atmosphere Inert Gas (Argon/Nitrogen) While primarily for chemical stability (preventing oxidation/carbonate formation), keeping the vessel under inert gas reduces aerosolization risk during transfer.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aliphatic amines. The following matrix is based on permeation data for piperidine derivatives.

A. Hand Protection Strategy

Protocol: Double-Gloving System.

  • Layer 1 (Inner): Low-Density Polyethylene (PE) Laminate (e.g., Silver Shield® or Ansell Barrier®).

    • Why: These provide >480 min breakthrough time against amines.

  • Layer 2 (Outer): 5-mil Nitrile (Disposable).

    • Why: Provides dexterity and grip (laminates are slippery) and acts as a sacrificial layer against splashes.

B. Eye & Body Defense[1][2][4][5][6][7]
ZoneEquipmentSpecification
Eyes Chemical Splash Goggles Safety glasses are prohibited . Vapors can bypass glasses; splashes require a full seal.
Face Face Shield (8-inch) Mandatory if pouring volumes >50 mL or working with pressurized lines.
Body Lab Coat (High-Neck) Must be buttoned to the throat. 100% cotton or Nomex (avoid synthetics that melt).
Respiratory Half-Mask with OV/P100 Only required if working outside a fume hood (Emergency only). Use Organic Vapor (OV) cartridges with Particulate pre-filter.

Operational Workflow: Step-by-Step

This protocol integrates safety checks directly into the experimental workflow.

Phase 1: Preparation (The "Stop/Go" Check)
  • Inspect Gloves: Inflate outer nitrile gloves to check for pinholes.

  • Neutralizer Prep: Prepare a 500mL wash bottle of 5% Citric Acid or Dilute Acetic Acid . Keep this immediately accessible.

    • Logic: Water alone is inefficient at removing lipophilic amines. A weak acid converts the amine to a water-soluble salt, halting skin penetration immediately.

Phase 2: Active Handling (Weighing & Transfer)
  • Tare the Vial: Place the receiving vial in the balance inside the hood if possible. If the balance is outside, use a secondary container (tupperware) for transport.

  • Solid/Viscous Liquid Transfer:

    • Use a disposable spatula or positive-displacement pipette.

    • Technique: Do not "flick" the spatula. Tap gently against the inner wall of the vessel.

  • Solubilization: Add solvent (e.g., Methanol, DCM) immediately. Solutions are generally safer to handle than neat material, though permeation risks remain.

Phase 3: Decontamination & Doffing
  • Tool Decon: Rinse spatulas/glassware with the 5% Citric Acid solution before removing them from the hood.

  • Glove Removal:

    • Remove Outer Nitrile gloves inside the hood.

    • Inspect Inner Laminate gloves for discoloration.

    • Remove Inner gloves without touching the exterior.

  • Hand Wash: Wash hands with soap and water for 60 seconds, focusing on fingernails.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific class of amines.

SafeHandling Start START: Handling this compound RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess Stop STOP WORK Do not proceed without engineering controls. RiskAssess->Stop No PPE_Check PPE Selection: 1. Goggles (Sealed) 2. Double Gloves (Laminate + Nitrile) 3. Lab Coat RiskAssess->PPE_Check Yes Inspect Integrity Check: Are outer gloves free of pinholes? PPE_Check->Inspect Replace Replace Gloves Inspect->Replace Fail ActiveWork ACTIVE HANDLING: Keep all open vessels 6 inches inside hood sash. Inspect->ActiveWork Pass Replace->Inspect SpillEvent Event: Minor Spill? ActiveWork->SpillEvent DeconSpill RESPONSE: 1. Cover with absorbent pad 2. Wet with 5% Citric Acid 3. Wait 5 mins (Neutralization) 4. Dispose as Haz Waste SpillEvent->DeconSpill Yes Finish FINISH: 1. Acid Rinse Tools 2. Doff Outer Gloves 3. Doff Inner Gloves 4. Wash Hands SpillEvent->Finish No DeconSpill->Finish

Caption: Operational logic flow for handling corrosive aliphatic amines, emphasizing the "Stop/Go" integrity checks and acid-neutralization response steps.

Emergency Response & Disposal

Exposure Response[1][2][3][6][7][8][9][10][11][12]
  • Skin Contact:

    • IMMEDIATE: Flush with water for 15 minutes.

    • SECONDARY: If available, use a specific amine-neutralizing skin wash (e.g., Ph-7®) after the initial water flush.

    • SEEK MEDICAL: Consult a physician. Burns may be delayed.

  • Eye Contact:

    • Hold eyelids open and flush with eyewash station for full 15 minutes .

    • Do not apply neutralizing agents to the eye.

    • Transport to ER immediately.

Waste Disposal[3][4][6][7][9]
  • Classification: Basic Organic Waste (Corrosive).

  • Segregation: Do NOT mix with acidic waste streams (exothermic reaction risk) or oxidizers.

  • Labeling: Clearly tag as "Corrosive - Aliphatic Amine."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Eye and Face Protection (1910.133). [Link][1]

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Aminopropyl)piperidin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(3-Aminopropyl)piperidin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.